molecular formula C6H9BrClNS B1291020 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride CAS No. 944450-82-2

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1291020
CAS No.: 944450-82-2
M. Wt: 242.57 g/mol
InChI Key: GORGMQYTNXIOBQ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C6H9BrClNS and its molecular weight is 242.57 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-8-2-5-3-9-4-6(5)7;/h3-4,8H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORGMQYTNXIOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC=C1Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640255
Record name 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-82-2
Record name 3-Thiophenemethanamine, 4-bromo-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944450-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromothiophen-3-yl)-N-methylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride (CAS 944450-82-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride, identified by the CAS number 944450-82-2. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on the compound's characteristics, handling, and potential applications.

Chemical Identity and Structure

N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride is a substituted thiophene derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for experimental and pharmaceutical applications.

IUPAC Name: 1-(4-bromothiophen-3-yl)-N-methylmethanamine;hydrochloride[1]

Synonyms:

  • n-methyl-4-bromothien-3-yl methyl amine hydrochloride

  • 1-4-bromothiophen-3-yl-n-methylmethanamine hydrochloride

  • 4-bromothiophen-3-yl methyl methyl amine hydrochloride

  • 4-bromo 3-thienyl methyl methylamine, chloride

  • 4-bromo-thiophen-3-ylmethyl-methyl-amine hydrochloride

  • 3-bromo-4-methylamino methyl thiophene hydrochloride[1]

Molecular Structure:

Chemical Structure of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride

Physicochemical Properties

A summary of the key physical and chemical properties of N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride is presented in the table below. It is important to note that experimentally determined data for some properties of this specific compound are not widely available in the public domain. In such cases, properties of structurally similar compounds are referenced to provide an estimate.

PropertyValueSource
Molecular Formula C6H9BrClNS[1]
Molecular Weight 242.56 g/mol [1]
Appearance Technical grade material is available.[1] The physical appearance of the pure compound is not explicitly detailed in the available literature.
Melting Point Not explicitly reported for this compound. For comparison, the related compound aminehydrochloride has a melting point range of 182°C to 186°C.[2]
Boiling Point Not explicitly reported.
Solubility Not explicitly reported. As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and ethanol.

Synthesis

A related synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives involves the condensation of 4-bromoaniline with 3-bromothiophene-2-carbaldehyde.[3] This suggests that the precursor, 4-bromothiophene-3-carbaldehyde, is a viable starting material for such syntheses.

Hypothetical Synthetic Pathway:

Synthetic_Pathway start 4-bromothiophene-3-carbaldehyde intermediate N-((4-bromothiophen-3-yl)methyl)methanimine start->intermediate Condensation reagent1 Methylamine (CH3NH2) reagent1->intermediate product_amine 1-(4-bromothiophen-3-yl)-N-methylmethanamine intermediate->product_amine Reduction reagent2 Reducing Agent (e.g., NaBH4) reagent2->product_amine final_product N-Methyl-[(4-bromothien-3-yl)methyl]amine hydrochloride product_amine->final_product Salt Formation reagent3 Hydrochloric Acid (HCl) reagent3->final_product

Sources

The Rising Therapeutic Tide: A Technical Guide to the Biological Potential of Bromothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Thiophene Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure that has given rise to a multitude of clinically significant therapeutics.[1] Its bioisosteric relationship with the phenyl group allows for favorable modifications in physicochemical properties, metabolic stability, and target binding affinity.[1] The introduction of a bromine atom to this versatile heterocycle further unlocks a rich chemical space, offering avenues for potent and selective biological activity. This guide provides an in-depth exploration of the burgeoning field of bromothiophene derivatives, elucidating their potential as anticancer, antimicrobial, and enzyme-inhibiting agents for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents remains a paramount challenge in global health. Bromothiophene derivatives have emerged as a promising class of compounds, exhibiting potent cytotoxicity against various cancer cell lines through diverse mechanisms of action.[2]

A. Mechanism of Action: Inducing Apoptosis and Inhibiting Pro-Survival Signaling

A primary mechanism by which bromothiophene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One notable example is 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT) , which has demonstrated selective cytotoxicity against prostate (LNCaP), liver (HepG2), and colon (Caco-2) cancer cell lines.[3] Mechanistic studies revealed that BMPT treatment leads to the upregulation of pro-apoptotic proteins such as caspase-3, caspase-8, caspase-9, and Bax, while concurrently downregulating the anti-apoptotic protein Bcl-2.[3] This orchestrated molecular response culminates in the activation of the caspase cascade, a central executioner of apoptosis.

Furthermore, certain bromothiophene-containing fused heterocyclic systems, such as thienopyrimidines, have been shown to inhibit critical pro-survival signaling pathways. These derivatives can act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Protein Kinase B (AKT).[4] By targeting these kinases, they effectively cut off the signaling cascades that promote cancer cell proliferation, growth, and survival.[4]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade Bromothiophene Bromothiophene Derivative (e.g., BMPT) Bcl2 Bcl-2 Bromothiophene->Bcl2 inhibition Bax Bax Bromothiophene->Bax activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytoC Cytochrome c (release) Procaspase9 Pro-caspase-9 CytoC->Procaspase9 activation Mitochondrion->CytoC Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Simplified signaling pathway of apoptosis induction by bromothiophene derivatives.
B. Quantitative Assessment of Anticancer Potency

The cytotoxic effects of bromothiophene derivatives are typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] The half-maximal inhibitory concentration (IC50) value, representing the concentration of the compound required to inhibit cell growth by 50%, is a standard metric for comparing the potency of different derivatives.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Brominated Thiophene 2-bromo-5-(2-(methylthio)phenyl)thiophene (BMPT)LNCaP (Prostate)138.57[3]
HepG2 (Liver)185.93[3]
Caco-2 (Colon)108.66[3]
Thienopyrimidine Chloro derivative 3bHepG2 (Liver)3.11[4]
PC-3 (Prostate)2.15[4]
Trimethoxy analog 3gHepG2 (Liver)3.77[4]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol provides a standardized workflow for assessing the in vitro anticancer activity of bromothiophene derivatives.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest logarithmically growing cells and seed them into 96-well microtiter plates at a predetermined optimal density.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the bromothiophene derivative in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Replace the culture medium in the 96-well plates with fresh medium containing the different concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]

  • Agitate the plates on a shaker to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Cell Seeding in 96-well plate Cell_Culture->Seeding Compound_Prep Prepare Bromothiophene Derivative Dilutions Treatment Treat Cells with Compound Seeding->Treatment Compound_Prep->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromothiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria, including drug-resistant strains.

A. Mechanism of Action: Disrupting Bacterial Integrity

The primary antimicrobial mechanism of many thiophene derivatives is believed to involve the disruption of bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components and ultimately cell death. Some derivatives may also interfere with key metabolic pathways or inhibit enzymes crucial for bacterial survival.[7]

B. Quantitative Assessment of Antimicrobial Efficacy

The antimicrobial potency of bromothiophene derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Benzothiophene Escherichia coli50[8]
N-(2-bromo-phenyl)-2-hydroxy-benzamide Gram-positive bacteria2500-5000[]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[10][11]

1. Preparation of Materials:

  • Prepare a sterile 96-well microtiter plate.

  • Prepare a stock solution of the bromothiophene derivative in a suitable solvent.

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

2. Serial Dilution:

  • Dispense sterile broth into all wells of the microtiter plate.

  • Add a specific volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.

3. Inoculation:

  • Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the diluted bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

4. Incubation:

  • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.

5. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

III. Enzyme Inhibition: Modulating Key Biological Processes

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. Bromothiophene derivatives have shown potential as inhibitors of various enzymes, particularly kinases, which are often dysregulated in diseases such as cancer.

A. Mechanism of Action: Targeting Kinase Activity

Kinases are enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group to a substrate. Certain 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, demonstrating inhibitory activity against kinases such as Clk4, DRAK1, and haspin.[12] The mechanism of inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where it binds to an allosteric site and alters the enzyme's conformation.[13]

B. Quantitative Assessment of Enzyme Inhibition

The inhibitory potency of bromothiophene derivatives against specific enzymes is determined by measuring their IC50 or Ki (inhibition constant) values.

Compound ClassTarget KinaseIC50 (nM)Reference
5-hydroxybenzothiophene hydrazide Clk411[12]
DRAK187[12]
haspin125.7[12]
Clk1163[12]
Dyrk1B284[12]
Dyrk1A353.3[12]
C. Experimental Protocol: In Vitro Kinase Inhibition Assay

Various assay formats can be employed to assess kinase inhibition, often relying on the detection of the phosphorylated product. A common approach involves a fluorescence-based assay.

1. Assay Setup:

  • In a microplate, combine the target kinase, a fluorescently labeled substrate, and ATP in a suitable buffer.

  • Add the bromothiophene derivative at various concentrations.

2. Enzymatic Reaction:

  • Incubate the plate at the optimal temperature for the kinase reaction to proceed.

3. Detection:

  • Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

IV. Synthesis and Structure-Activity Relationships: The Path to Optimization

The synthesis of biologically active bromothiophene derivatives often utilizes modern cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful tool.[8][14] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the thiophene core.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For instance, in a series of thienopyrimidine derivatives, it was observed that substituting the phenyl ring with electron-withdrawing groups enhanced anticancer activity against PC-3 prostate cancer cells.[4] Conversely, the position and nature of the halogen atom can significantly impact activity, as seen in a series of benzamides where an iodo-substituted derivative was more potent than its bromo-substituted counterpart.[15] These insights guide the rational design of next-generation bromothiophene derivatives with improved potency and selectivity.

V. Conclusion and Future Perspectives

Bromothiophene derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting activities provide a strong foundation for further research and development. Future efforts should focus on elucidating detailed mechanisms of action, optimizing lead compounds through medicinal chemistry approaches, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this rich chemical space holds the promise of delivering novel and effective therapies for a range of human diseases.

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An In-Depth Technical Guide to the Pharmacology of Brominated Thiophene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Role of Bromine in Thiophene-Based Drug Discovery

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities that span from anticancer to anti-inflammatory and antimicrobial applications.[1][2] Its bioisosteric relationship with the phenyl ring allows it to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby enhancing drug-receptor interactions.[1] This guide delves into a specific, yet profoundly impactful, modification of the thiophene scaffold: bromination. The introduction of bromine atoms onto the thiophene ring is not a trivial substitution; it is a strategic decision that can dramatically alter a compound's pharmacological profile. This document serves as a technical exploration for researchers, scientists, and drug development professionals, providing insights into the synthesis, structure-activity relationships (SAR), and mechanistic underpinnings of brominated thiophene analogs. We will explore the causal relationships behind experimental designs and present self-validating protocols to empower your research endeavors in this exciting and evolving field.

The Medicinal Chemistry of Brominated Thiophenes: Synthesis and Strategic Design

The journey of investigating brominated thiophene analogs begins with their synthesis. The position and number of bromine substituents are critical variables that dictate the molecule's three-dimensional structure and electronic properties, which in turn influence its biological activity.

Rationale for Bromination in Drug Design

The incorporation of bromine into a thiophene scaffold is a deliberate strategy to modulate its drug-like properties. Bromine, as a halogen, is an electron-withdrawing group that can influence the acidity of nearby protons and the overall electron density of the aromatic ring. This can impact the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target.[3] Furthermore, the size and lipophilicity of bromine can be leveraged to enhance binding affinity within hydrophobic pockets of enzymes or receptors.[1]

Synthetic Strategies for Brominated Thiophenes

The synthesis of brominated thiophenes can be approached through various methods, each with its own advantages in terms of regioselectivity and yield.

A common method for brominating thiophenes is through electrophilic aromatic substitution. Due to the electron-rich nature of the thiophene ring, it readily reacts with electrophiles like bromine.[1]

Experimental Protocol: Electrophilic Bromination of a Thiophene Carboxylate

This protocol describes the synthesis of a halogenated thiophene carboxylate, which can serve as a precursor for further derivatization.[4]

Objective: To synthesize 2,4-dibromophenyl 5-bromothiophene-2-carboxylate.

Materials:

  • 5-bromothiophene-2-carboxylic acid

  • 2,4-dibromophenol

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • 4-(dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), dry

Procedure:

  • Dissolve 5-bromothiophene-2-carboxylic acid (1 equivalent) in dry DCM (50-60 mL) in an oven-dried round-bottom flask equipped with a magnetic stirrer.

  • Add 2,4-dibromophenol (1 equivalent), DCC (1.1 equivalents), and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired halogenated thiophene carboxylate.[4]

Self-Validation: The purity and identity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the thiophene and dibromophenyl moieties, along with the correct molecular weight, will validate the successful synthesis.

For more controlled and regioselective bromination, a lithiation-bromination sequence can be employed. This method allows for the specific placement of bromine at positions that may not be accessible through direct electrophilic substitution.

Experimental Protocol: Regioselective Bromination of 3-Alkylthiophene

This protocol details a method for the selective bromination of 3-alkylthiophenes.[5]

Objective: To synthesize 2-bromo-4-alkylthiophene.

Materials:

  • 3-alkylthiophene

  • n-Butyllithium (n-BuLi)

  • Bromine (Br2)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the 3-alkylthiophene in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-BuLi (1.1 equivalents) to the solution and stir for 1.5 hours at -78 °C to allow for lithiation.

  • Slowly add a solution of bromine (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[5]

Self-Validation: The regioselectivity of the bromination can be confirmed by 1H NMR spectroscopy, where the coupling patterns and chemical shifts of the thiophene protons will be indicative of the bromine's position.

Pharmacological Landscape of Brominated Thiophene Analogs

The introduction of bromine onto the thiophene scaffold has led to the discovery of compounds with a wide array of pharmacological activities. The nature and position of the bromine atom, along with other substituents, play a crucial role in determining the biological effect.[6][7]

Anticancer Activity

Brominated thiophenes have emerged as a promising class of anticancer agents, with their mechanisms of action often involving the inhibition of key cellular processes such as kinase signaling and microtubule dynamics.[6][7]

Many thiophene derivatives have been identified as potent inhibitors of various kinases, which are critical regulators of cell growth, proliferation, and survival.[8][9][10] Bromination can enhance the binding affinity of these inhibitors to the kinase active site.

Structure-Activity Relationship Insights:

  • In a series of thiophene-3-carboxamide derivatives designed as c-Jun N-terminal kinase (JNK) inhibitors, the presence and position of substituents on the thiophene ring were found to be critical for activity.[8][9]

  • While specific brominated examples in this series were not detailed, the general principle of substituent effects highlights the importance of exploring halogenation as a means to optimize kinase inhibition.

Signaling Pathway: JNK Inhibition

The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer. Inhibition of JNK can lead to cell cycle arrest and apoptosis.

JNK_Pathway Stress_Stimuli Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress_Stimuli->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 phosphorylates JNK JNK MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes Brominated_Thiophene Brominated Thiophene Analog Brominated_Thiophene->JNK inhibits

Caption: JNK signaling pathway and the inhibitory action of brominated thiophene analogs.

Microtubules are essential for cell division, and their disruption is a well-established anticancer strategy. Several thiophene derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[11]

Structure-Activity Relationship Insights:

  • In a study comparing halogenated benzamides, the 2-iodobenzamide derivative displayed enhanced inhibitory activity against the A549 lung cancer cell line (IC50 = 6.10 μM).[11]

  • Notably, the replacement of iodine with bromine resulted in a significant reduction in inhibitory activity, highlighting the nuanced effects of different halogens.[11]

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of brominated thiophene analogs on cancer cell lines.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a brominated thiophene analog against a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium

  • Brominated thiophene analog stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the brominated thiophene analog in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[9]

Self-Validation: The assay should include appropriate controls (positive, negative, and vehicle) to ensure the validity of the results. The IC50 value should be reproducible across multiple experiments.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cancer cells in 96-well plate Prepare_Compounds 2. Prepare serial dilutions of brominated thiophene analog Add_Compounds 3. Add compound dilutions to cells Prepare_Compounds->Add_Compounds Incubate_48_72h 4. Incubate for 48-72 hours Add_Compounds->Incubate_48_72h Add_MTT 5. Add MTT solution and incubate for 4 hours Incubate_48_72h->Add_MTT Dissolve_Formazan 6. Dissolve formazan crystals in DMSO Add_MTT->Dissolve_Formazan Measure_Absorbance 7. Measure absorbance with plate reader Dissolve_Formazan->Measure_Absorbance Calculate_IC50 8. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for determining the in vitro cytotoxicity of brominated thiophene analogs using the MTT assay.

Anti-inflammatory Activity

Thiophene derivatives have shown significant promise as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12][13][14]

Structure-Activity Relationship Insights:

  • In a study of tetrasubstituted thiophenes, a compound with a chloro group on the anilino moiety at the second position of the thiophene ring exhibited the highest anti-inflammatory activity.[13]

  • This suggests that halogen substitution can significantly enhance the anti-inflammatory profile of thiophene analogs.

Antimicrobial Activity

The thiophene scaffold is present in several antimicrobial drugs, and brominated derivatives have also been investigated for their antibacterial and antifungal properties.[15][16][17][18][19]

Structure-Activity Relationship Insights:

  • A study on 3-halobenzo[b]thiophenes revealed that both 3-chloro and 3-bromo derivatives with a cyclohexanol substitution exhibited low minimum inhibitory concentrations (MIC) of 16 µg/mL against Gram-positive bacteria and yeast.[15] This indicates that bromination can contribute to potent antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a brominated thiophene analog against microbial strains.[15]

Objective: To determine the lowest concentration of a brominated thiophene analog that inhibits the visible growth of a microorganism.

Materials:

  • Microbial strain (bacterial or fungal)

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Brominated thiophene analog stock solution

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth medium.

  • Prepare serial twofold dilutions of the brominated thiophene analog in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]

Self-Validation: The inclusion of standard antimicrobial agents as positive controls allows for the validation of the assay's sensitivity and the comparison of the test compound's potency.

Pharmacokinetic Considerations: ADME-Tox Profile

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile of a compound. The introduction of bromine can significantly influence these properties.[3][20][21][22]

  • Lipophilicity: Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Metabolism: Thiophene-containing drugs can be metabolized by cytochrome P450 enzymes through S-oxidation or epoxidation, which can sometimes lead to toxic metabolites. The presence of bromine can alter the metabolic pathway and the rate of metabolism.

  • Toxicity: The potential for toxicity is a critical consideration. In silico and in vitro models are valuable tools for predicting the ADME-Tox properties of brominated thiophene analogs early in the drug discovery process.[20]

Future Directions and Concluding Remarks

The exploration of brominated thiophene analogs in pharmacology is a field ripe with potential. While the impact of bromine substitution can be context-dependent, with some studies showing enhanced activity and others a reduction, it is clear that bromination is a powerful tool for fine-tuning the pharmacological properties of thiophene-based compounds.

Future research should focus on:

  • Systematic SAR studies: Comprehensive studies that systematically vary the position and number of bromine atoms on the thiophene ring are needed to establish clear SAR trends for different biological targets.

  • Mechanistic investigations: Deeper exploration into the molecular mechanisms by which brominated thiophenes exert their effects will facilitate rational drug design.

  • Comparative studies: Direct comparisons of brominated analogs with their chlorinated, fluorinated, and iodinated counterparts will provide a more complete understanding of the role of halogens in modulating activity.

  • ADME-Tox profiling: Early and thorough ADME-Tox assessment of promising brominated thiophene candidates is essential for their successful translation into clinical use.

References

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Molecular weight and formula of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl for Advanced Research Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with detailed insights into its chemical properties, synthesis, characterization, and applications, grounded in established scientific principles.

Compound Profile and Physicochemical Properties

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a substituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of a phenyl ring, often leading to improved pharmacokinetic profiles and target interactions in drug candidates[1][2]. The presence of a bromine atom and a methylaminomethyl side chain provides specific vectors for further chemical modification, making it a valuable intermediate for library synthesis.

Table 1: Core Compound Identifiers and Calculated Properties

PropertyValueRationale / Method
Chemical Formula C₆H₉BrClNSCalculated based on atomic constituents (C, H, Br, Cl, N, S).
Molecular Weight 258.57 g/mol Calculated from the atomic weights of the constituent atoms.
IUPAC Name 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochlorideStandard chemical nomenclature.
CAS Number Not assigned.As of the latest search, a specific CAS number has not been allocated.
Canonical SMILES CNCC1=C(S/C=C1)Br.ClRepresentation of the molecular structure.
Solubility Expected to be soluble in polar solvents like water, methanol, and ethanol.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Stability Store in a cool, dry, well-ventilated area away from strong oxidizing agents.Amine salts are generally stable under standard laboratory conditions but can be hygroscopic.

Strategic Synthesis and Mechanistic Rationale

The synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl is most effectively achieved via a two-step process involving the formation of an imine followed by its reduction, a classic method known as reductive amination. This approach is widely used for its efficiency and high yields in generating secondary amines.

Proposed Synthetic Pathway

The logical precursor for this synthesis is 4-bromothiophene-3-carbaldehyde. This starting material undergoes a condensation reaction with methylamine to form an intermediate imine (or Schiff base), which is then reduced in situ to the desired secondary amine. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation A 4-Bromothiophene-3-carbaldehyde C Intermediate Imine A->C Condensation (Loss of H₂O) B Methylamine (CH₃NH₂) B->C E 1-(4-Bromothiophen-3-yl)-N-methylmethanamine (Free Base) C->E Reduction D Sodium Borohydride (NaBH₄) D->E G 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl (Final Product) E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol

Materials:

  • 4-bromothiophene-3-carbaldehyde

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: Dissolve 4-bromothiophene-3-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Add methylamine solution (1.1 equivalents) dropwise to the stirred solution. Allow the reaction to stir at room temperature for 2-3 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The reaction is typically rapid. Performing the initial addition at 0°C helps to control any potential exotherm, while allowing it to warm to room temperature ensures the condensation reaction goes to completion.

  • Reduction: Once imine formation is complete, re-cool the mixture to 0°C. Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.

    • Trustworthiness: Adding the reducing agent slowly is critical to manage the evolution of hydrogen gas and prevent the reaction from becoming too vigorous. NaBH₄ is a mild and selective reducing agent, ideal for reducing imines without affecting the thiophene ring or the bromo-substituent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours (overnight).

  • Work-up: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Salt Formation: Filter the dried organic solution and bubble dry HCl gas through it, or add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts. Dry the final product under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of spectroscopic methods should be employed.

Characterization Workflow

G start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms nmr ¹H and ¹³C NMR Elucidate Structure & Purity start->nmr ftir FTIR Spectroscopy Identify Functional Groups start->ftir final Verified Compound ms->final nmr->final ftir->final

Caption: Standard analytical workflow for compound verification.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected signals include:

    • Two doublets in the aromatic region (around 7.0-7.8 ppm) for the two protons on the thiophene ring.

    • A singlet or doublet for the methylene (-CH₂-) protons adjacent to the thiophene ring (around 4.0-4.5 ppm).

    • A singlet for the N-methyl (-CH₃) protons (around 2.5-3.0 ppm).

    • A broad singlet for the ammonium (-NH₂⁺-) proton, which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum should display six unique carbon signals: four for the thiophene ring carbons, one for the methylene carbon, and one for the methyl carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a parent ion peak corresponding to the free base [M+H]⁺ at approximately m/z 222.0 and 224.0, reflecting the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio).

  • FTIR Spectroscopy: Key vibrational bands would include N-H stretching for the secondary ammonium salt (around 2700-3000 cm⁻¹) and C-H and C=C stretching from the thiophene ring.[3][4]

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing molecules are integral to numerous FDA-approved drugs and are a major focus of ongoing research.[5] Their utility stems from their versatile chemical nature and biological activity.[6]

  • Scaffold for Novel Therapeutics: 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl serves as a key building block. The secondary amine provides a nucleophilic site for further elaboration, while the bromine atom is a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[7][8] This dual functionality allows for the rapid generation of diverse chemical libraries to screen for biological activity.

  • Bioisosteric Replacement: The thiophene core can mimic a benzene ring, allowing it to interact with receptors while potentially improving metabolic stability or modifying electronic properties to enhance binding affinity.[2]

  • Areas of Investigation: Substituted aminothiophenes have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making this compound a valuable starting point for programs targeting these areas.[9][10]

Conclusion

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a strategically designed chemical intermediate with high potential for drug discovery and development. Its synthesis is straightforward using established chemical transformations, and its structure allows for diverse subsequent modifications. This guide provides the necessary technical foundation for researchers to synthesize, characterize, and effectively utilize this compound in the pursuit of novel therapeutic agents.

References

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  • Asif, M. (2015). A mini review on anti-inflammatory activity of thiophene and their derivatives. Mini reviews in medicinal chemistry, 15(9), 758-768. Available at: [Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

  • Asghar, F., Ali, S., Gilani, M. A., Farooq, U., & Yaqub, M. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 81. Available at: [Link]

  • Shafique, S., Firdous, F., Iqbal, M. S., & Asghar, M. N. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry. Available at: [Link]

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  • ResearchGate. (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

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  • Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]

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  • ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material. Available at: [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Thiophene Derivatives in Modern Drug Discovery. Available at: [Link]

  • International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. Available at: [Link]

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Sources

Methodological & Application

Synthesis Protocol for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene-containing scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The specific substitution pattern on the thiophene ring plays a crucial role in modulating the biological properties of these molecules. 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a key building block for the synthesis of various pharmaceutically active compounds. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the secondary amine moiety provides a site for derivatization and influences the compound's physicochemical properties, such as solubility and basicity.

This comprehensive guide provides a detailed, two-step synthesis protocol for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. The synthesis commences with the formylation of 3,4-dibromothiophene to yield the key intermediate, 4-bromothiophene-3-carbaldehyde. This is followed by a reductive amination with methylamine and subsequent conversion to the hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and a self-validating protocol.

Synthetic Strategy Overview

The synthesis is designed as a two-stage process. The first stage focuses on the regioselective formylation of a dibrominated thiophene precursor. The second stage involves the construction of the N-methylmethanamine side chain via a highly selective and mild reductive amination reaction, followed by the formation of the final hydrochloride salt for improved stability and handling.

Synthesis_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Reductive Amination & Salt Formation 3,4-Dibromothiophene 3,4-Dibromothiophene 4-Bromothiophene-3-carbaldehyde 4-Bromothiophene-3-carbaldehyde 3,4-Dibromothiophene->4-Bromothiophene-3-carbaldehyde 1. n-BuLi, THF, -78 °C 2. DMF 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Free Amine 4-Bromothiophene-3-carbaldehyde->1-(4-Bromothiophen-3-yl)-N-methylmethanamine Methylamine, NaBH(OAc)3, DCE Target_HCl_Salt 1-(4-Bromothiophen-3-yl)-N- methylmethanamine hydrochloride 1-(4-Bromothiophen-3-yl)-N-methylmethanamine->Target_HCl_Salt HCl in Et2O

Figure 1: Overall synthetic workflow for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride.

PART 1: Synthesis of 4-Bromothiophene-3-carbaldehyde

The crucial intermediate, 4-bromothiophene-3-carbaldehyde, is synthesized via a lithium-halogen exchange followed by formylation. This method offers high regioselectivity.

Principle and Rationale

The synthesis of 4-bromothiophene-3-carbaldehyde is achieved by the lithiation of 3,4-dibromothiophene followed by quenching with N,N-dimethylformamide (DMF).[1] The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a selective lithium-halogen exchange at the more reactive α-position (position 3) of the thiophene ring. The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. Subsequent aqueous workup hydrolyzes the intermediate to afford the desired aldehyde. This approach is favored over direct formylation of 3-bromothiophene, which can lead to a mixture of isomers.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesPurity
3,4-DibromothiopheneC₄H₂Br₂S241.9410.0 g0.04198%
n-ButyllithiumC₄H₉Li64.0617.3 mL0.0432.5 M in hexanes
N,N-Dimethylformamide (DMF)C₃H₇NO73.094.8 mL0.062Anhydrous
Tetrahydrofuran (THF)C₄H₈O72.11200 mL-Anhydrous
Diethyl ether(C₂H₅)₂O74.12150 mL-Anhydrous
Saturated NH₄Cl (aq)NH₄Cl53.49100 mL--
BrineNaCl58.4450 mL-Saturated
Magnesium sulfateMgSO₄120.37As needed-Anhydrous

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3,4-dibromothiophene (10.0 g, 0.041 mol) and anhydrous tetrahydrofuran (THF, 200 mL).

  • Lithiation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (17.3 mL of a 2.5 M solution in hexanes, 0.043 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: To the reaction mixture, add anhydrous N,N-dimethylformamide (4.8 mL, 0.062 mol) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Cool the reaction mixture to 0 °C with an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1 v/v) to afford 4-bromothiophene-3-carbaldehyde as a pale yellow oil. The expected yield is approximately 85%.[1]

PART 2: Synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride

The final product is synthesized via a one-pot reductive amination of the aldehyde intermediate, followed by conversion to its hydrochloride salt.

Principle and Rationale

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[4][5] The reaction proceeds through the in-situ formation of an iminium ion from the condensation of 4-bromothiophene-3-carbaldehyde and methylamine. NaBH(OAc)₃ is particularly advantageous as it is less reactive than sodium borohydride and can selectively reduce the iminium ion in the presence of the aldehyde, minimizing side reactions.[6] The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE).[5] The resulting free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability, crystallinity, and ease of handling.[7]

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMolesPurity
4-Bromothiophene-3-carbaldehydeC₅H₃BrOS191.055.0 g0.026>97%
Methylamine solutionCH₅N31.063.3 mL0.03940% in H₂O
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.948.3 g0.03997%
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96100 mL-Anhydrous
Acetic acidC₂H₄O₂60.051.5 mL0.026Glacial
Saturated NaHCO₃ (aq)NaHCO₃84.01100 mL--
Dichloromethane (DCM)CH₂Cl₂84.93150 mL--
Hydrochloric acid solutionHCl36.46As needed-2.0 M in Et₂O
Diethyl ether (Et₂O)(C₂H₅)₂O74.12100 mL-Anhydrous

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-bromothiophene-3-carbaldehyde (5.0 g, 0.026 mol), anhydrous 1,2-dichloroethane (100 mL), and methylamine solution (3.3 mL of 40% in water, 0.039 mol).

  • Imine Formation: Add glacial acetic acid (1.5 mL, 0.026 mol) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (8.3 g, 0.039 mol) to the reaction mixture. Caution: The addition may cause some effervescence. Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the organic phase under reduced pressure to obtain the crude free amine, 1-(4-bromothiophen-3-yl)-N-methylmethanamine, as an oil.

  • Salt Formation: Dissolve the crude amine in anhydrous diethyl ether (100 mL). While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper) and a precipitate forms.

  • Isolation and Purification: Stir the resulting suspension for 1 hour at room temperature. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-(4-bromothiophen-3-yl)-N-methylmethanamine hydrochloride as a white to off-white solid. Recrystallization from isopropanol/ether may be performed for higher purity if necessary.[8]

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediate and the final product. For the final product, characteristic signals for the thiophene protons, the methylene bridge, and the N-methyl group are expected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the synthesized molecules.[9][10]

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Triacetoxyborohydride: Reacts with water and moisture to release flammable gases.[11][12][13] It is also a skin and eye irritant. Handle in a dry environment and avoid inhalation of dust.

  • Brominated Thiophenes: These compounds can be irritants and harmful if inhaled or absorbed through the skin. Avoid contact and handle with care.

  • Solvents: Diethyl ether and THF are highly flammable. 1,2-dichloroethane is a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. The described methods are based on well-established and reliable chemical transformations, offering high yields and purity. By providing a clear rationale for the chosen synthetic strategy and detailed step-by-step instructions, this guide serves as a valuable resource for researchers in the field of drug discovery and organic synthesis, enabling the efficient production of this important chemical intermediate.

References

  • Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1055.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Sodium triacetoxyborohydride. Retrieved from [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]

  • ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Retrieved from [Link]

  • ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? Retrieved from [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-bromothiophene. Retrieved from [Link]

  • PMC. (n.d.). Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Retrieved from [Link]

  • Figshare. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]

  • Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • Thieme. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Loba Chemie. (2017). SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc ... Retrieved from [Link]

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  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]

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Mastering Purity: A Protocol for the Recrystallization of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol and the underlying scientific principles for the purification of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride via recrystallization. Designed for researchers, scientists, and professionals in drug development, this document offers a first-principles approach to developing a robust purification strategy, ensuring high purity and crystalline product suitable for downstream applications.

Introduction: The Imperative of Purity

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving a high degree of chemical purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely employed technique for the purification of solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a substituted thiophene derivative, a class of compounds of significant interest in medicinal chemistry. The purification of this hydrochloride salt presents a unique set of challenges and opportunities, necessitating a carefully considered approach to solvent selection and experimental design. This guide will walk you through the theoretical considerations and provide a practical, step-by-step protocol to achieve a highly purified, crystalline final product.

Understanding the Molecule and Potential Impurities

The structure of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, with its brominated thiophene ring and a protonated amine, dictates its physicochemical properties. As a hydrochloride salt, it is expected to be a crystalline solid with a relatively high melting point and significant polarity.

Potential impurities in a crude sample can originate from various stages of its synthesis.[1] These may include:

  • Unreacted starting materials: Such as 4-bromothiophene-3-carbaldehyde or methylamine.

  • Byproducts of the reaction: Formed through side reactions or incomplete conversions.

  • Reagents and catalysts: Carried over from the synthesis and workup steps.

  • Degradation products: Resulting from instability of the product under certain conditions.

A thorough understanding of the synthetic route is invaluable for predicting the likely impurities and designing a purification strategy that effectively removes them.

The Theory of Recrystallization: A Primer

Recrystallization is based on the principle that the solubility of a solid in a solvent is temperature-dependent. An ideal recrystallization solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at all temperatures (to be removed by hot filtration).

The process of recrystallization can be broken down into several key stages:

  • Solvent Selection: The most critical step in developing a successful recrystallization protocol.

  • Dissolution: Dissolving the crude solid in a minimum amount of hot solvent to create a saturated solution.

  • Filtration (optional): Removing any insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, promoting the formation of pure crystals.

  • Isolation and Drying: Collecting the purified crystals and removing any residual solvent.

Experimental Protocol: A Step-by-Step Guide

Safety First: Handling Brominated Thiophenes and Hydrochloride Salts

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride and all solvents used. As a general precaution:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Brominated organic compounds can be toxic and should be handled with care.

  • Hydrochloride salts can be corrosive and irritating; avoid inhalation of dust and contact with skin and eyes.

Solvent Screening: The Key to Success

Due to the lack of specific solubility data for this compound, a systematic solvent screening is the first and most critical experimental step.

Objective: To identify a single solvent or a mixed solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the target compound.

Materials:

  • Crude 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the crude compound (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.

  • If the compound is insoluble or sparingly soluble in the cold, gently heat the test tube in a heating block or water bath.

  • Continue adding the solvent dropwise to the hot mixture until the solid dissolves completely. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe if crystal formation occurs. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

  • If a single solvent is not ideal, a mixed-solvent system can be explored. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The turbidity is then cleared by adding a small amount of the "good" solvent, and the solution is allowed to cool.

Solvent Polarity Boiling Point (°C) Notes
WaterHigh100May be a good solvent due to the hydrochloride salt.
MethanolHigh65A common solvent for polar organic molecules.
EthanolHigh78Similar to methanol, but less volatile.
IsopropanolMedium-High82Often a good choice for recrystallizing salts.
AcetonitrileMedium-High82A polar aprotic solvent.
AcetoneMedium56Can be effective, but its low boiling point may be a drawback.
Ethyl AcetateLow-Medium77May be a suitable "poor" solvent in a mixed system.
TolueneLow111Unlikely to be a good primary solvent but could be a "poor" solvent.

Table 1: Potential Solvents for Screening

Recrystallization Protocol

Once a suitable solvent or solvent system has been identified, the bulk recrystallization can be performed.

Materials:

  • Crude 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

  • Selected recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask of appropriate size. Add a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the hot solvent portion-wise until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystalline product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Visualizing the Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_process Recrystallization Process cluster_analysis Analysis Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolution Dissolution in Minimal Hot Solvent Solvent_Screen->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Isolation via Vacuum Filtration Crystallization->Isolation Washing Washing with Cold Solvent Isolation->Washing Drying Drying Washing->Drying Analysis Purity & Yield Analysis (HPLC, NMR, etc.) Drying->Analysis End Pure Crystalline Product Analysis->End

Caption: Workflow for the purification of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride.

Characterization of the Purified Product

The purity of the recrystallized product should be assessed using appropriate analytical techniques, such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Troubleshooting

Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent; incorrect solvent choice.Add more hot solvent; reconsider the solvent choice based on screening.
Oiling out The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated.Use a lower-boiling solvent; add a small amount of hot solvent to redissolve the oil and cool more slowly.
No crystals form upon cooling The solution is not saturated; the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration; try a different solvent or a mixed-solvent system.
Low recovery Too much solvent was used; premature crystallization during hot filtration; the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent; ensure the filtration apparatus is pre-heated; cool the solution in an ice bath for a longer period.

Table 2: Troubleshooting Common Recrystallization Issues

Conclusion

The recrystallization of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a critical step in obtaining a high-purity material suitable for pharmaceutical research and development. While a universal solvent may not be readily apparent from the literature, a systematic approach to solvent screening, coupled with a sound understanding of recrystallization principles, will enable the researcher to develop a robust and effective purification protocol. The detailed steps and troubleshooting guide provided herein serve as a comprehensive resource for achieving this goal, ultimately ensuring the quality and reliability of the purified compound.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 73. Available at: [Link]

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Application Notes and Protocols for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom that has emerged as a "privileged pharmacophore" in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have led to its incorporation into a wide array of approved therapeutic agents.[2] Thiophene-containing drugs have demonstrated efficacy across various disease areas, including cancer, inflammation, infectious diseases, and neurological disorders.[3] The lipophilicity of the thiophene moiety can also contribute to improved blood-brain barrier penetration, a critical attribute for drugs targeting the central nervous system (CNS).[2]

This document provides detailed application notes and protocols for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl , a specific thiophene derivative with significant potential as a building block and lead compound in modern drug discovery. Its structure, featuring a brominated thiophene core and a methylaminomethyl side chain, suggests a strong potential for interaction with biological targets, particularly neurotransmitter transporters.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of the compound.

PropertyValueSource/Method
CAS Number 921938-63-8 (free base)Commercial Suppliers
Molecular Formula C₇H₁₁BrClNSCalculated
Molecular Weight 256.59 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidGeneral observation for similar amine hydrochlorides
Solubility Soluble in water, methanol, and DMSOPredicted based on hydrochloride salt form

Storage and Handling:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent moisture absorption, as amine hydrochlorides can be hygroscopic.

  • Protect from light.

  • For laboratory use, it is recommended to prepare fresh solutions. If stock solutions are prepared in DMSO, they should be stored at -20°C for short-term storage and -80°C for long-term storage.

Synthetic Protocol: A Plausible Route

The synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl can be envisioned through a multi-step process starting from commercially available precursors. The following protocol is a representative, literature-informed pathway.

Workflow for Synthesis

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation a 3,4-Dibromothiophene b 4-Bromothiophene-3-carbaldehyde a->b n-BuLi, DMF c 4-Bromothiophene-3-carbaldehyde d 1-(4-Bromothiophen-3-yl)-N-methylmethanamine (Free Base) c->d Methylamine, NaBH(OAc)₃ e Free Base f 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl e->f HCl in Ether

Caption: Synthetic workflow for the target compound.

Step-by-Step Procedure

Step 1: Synthesis of 4-Bromothiophene-3-carbaldehyde

  • Dissolve 3,4-dibromothiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 1 hour at this temperature.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-bromothiophene-3-carbaldehyde.

Step 2: Synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine (Free Base)

  • To a solution of 4-bromothiophene-3-carbaldehyde (1.0 eq) in dichloromethane (DCM), add methylamine (1.5 eq, as a solution in THF or ethanol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude free base.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-(4-bromothiophen-3-yl)-N-methylmethanamine in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

  • Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl.

Application Notes in Medicinal Chemistry

Primary Hypothesized Application: Serotonin Reuptake Inhibition

The primary rationale for investigating this compound lies in its structural resemblance to known selective serotonin reuptake inhibitors (SSRIs). The serotonin transporter (SERT) is a key target for antidepressants and anxiolytics.[4]

Structural Rationale and SAR Insights:

  • Thiophene as a Phenyl Bioisostere: The thiophene ring is a well-established bioisostere of the phenyl ring found in many classic SSRIs (e.g., fluoxetine, paroxetine).[2] It can engage in similar hydrophobic and π-stacking interactions within the transporter's binding pocket.

  • Aminomethyl Moiety: The N-methylmethanamine side chain provides a basic nitrogen atom, which is a critical pharmacophoric feature for binding to monoamine transporters. This nitrogen is protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue (Asp98 in human SERT) in the binding site.

  • Bromine Atom: The bromine at the 4-position of the thiophene ring serves multiple purposes. It increases lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[2] Furthermore, the bromine can occupy a hydrophobic pocket and its position influences the overall orientation of the molecule within the binding site, potentially conferring selectivity for SERT over other monoamine transporters like those for norepinephrine (NET) and dopamine (DAT).[5]

Hypothesized Mechanism of Action

SERT Serotonin Transporter (SERT) PresynapticNeuron Presynaptic Neuron SERT->PresynapticNeuron 5-HT Reuptake SynapticCleft Synaptic Cleft (High 5-HT) SynapticCleft->SERT 5-HT Binding PostsynapticReceptor Postsynaptic 5-HT Receptors SynapticCleft->PostsynapticReceptor Increased Signaling PresynapticNeuron->SynapticCleft 5-HT Release Compound 1-(4-Bromothiophen-3-yl) -N-methylmethanamine Compound->SERT Blocks Reuptake

Caption: Hypothesized mechanism of serotonin reuptake inhibition.

The compound is hypothesized to act as a competitive inhibitor at the central binding site of SERT. By blocking the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron, it increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

Secondary Applications: A Scaffold for Library Synthesis

Beyond its potential direct activity, this compound is a valuable intermediate for further chemical elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide variety of substituents. This enables the rapid generation of a library of analogs for comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Experimental Protocols for Biological Evaluation

The following protocol describes a standard in vitro assay to determine the compound's inhibitory activity at the human serotonin transporter.

Protocol: In Vitro [³H]-Citalopram Binding Assay for SERT Inhibition

This competitive binding assay measures the ability of the test compound to displace a known high-affinity radioligand ([³H]-citalopram) from SERT.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Membrane preparation buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [³H]-Citalopram (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM final concentration)

  • Test compound: 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl, dissolved in DMSO to make a 10 mM stock solution.

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

  • Filtration manifold and vacuum pump

  • Microplate reader or liquid scintillation counter

Assay Workflow

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis a Prepare hSERT Membrane Homogenate c Combine Membranes, [³H]-Citalopram, and Test Compound a->c b Prepare Serial Dilutions of Test Compound b->c d Incubate at RT for 60-90 min c->d e Rapid Filtration (Wash 3x with cold buffer) d->e f Measure Radioactivity (Scintillation Counting) e->f g Calculate % Inhibition f->g h Determine IC₅₀ Value g->h

Caption: Workflow for the in vitro SERT binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize hSERT-expressing HEK293 cells in ice-cold membrane preparation buffer. Centrifuge at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a BCA assay). Dilute to a final concentration of 10-20 µg of protein per well.

  • Compound Dilution: Prepare a serial dilution of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl in the assay buffer, typically ranging from 1 pM to 10 µM.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: hSERT membranes + [³H]-Citalopram (e.g., 1 nM final concentration) + Assay Buffer.

    • Non-specific Binding (NSB): hSERT membranes + [³H]-Citalopram + 10 µM Fluoxetine.

    • Test Compound: hSERT membranes + [³H]-Citalopram + serial dilutions of the test compound.

  • Incubation: The final assay volume is typically 200 µL. Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Detection: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate % Inhibition for each concentration of the test compound: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)]).

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.

Data Interpretation and Next Steps

An IC₅₀ value in the nanomolar to low micromolar range would indicate significant binding affinity for SERT and warrant further investigation. Subsequent steps in the drug discovery cascade would include:

  • Selectivity Profiling: Test the compound against DAT and NET to determine its selectivity profile.

  • Functional Assays: Conduct functional assays, such as a [³H]-serotonin uptake assay, to confirm that binding translates to functional inhibition of the transporter.

  • In Vitro ADME Profiling: Assess metabolic stability, plasma protein binding, and potential for CYP450 inhibition.

  • In Vivo Studies: If in vitro data is promising, proceed to in vivo pharmacokinetic studies and behavioral models of depression or anxiety in rodents.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

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  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • N,N-dimethyl-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride monohydrate and pharmaceutical compositions containing it. Google Patents.
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  • Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Current Medicinal Chemistry. Available at: [Link]

  • United States Patent 5,834,464. Google Patents. Available at: [Link]

  • Synthesis, physicochemical, conformation and quantum calculation of novel N-(1-(4-bromothiophen-2-yl)ethylidene). Journal of Molecular Structure. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • RTI-274. Grokipedia. Available at: [Link]

  • Structure-based discovery of conformationally selective inhibitors of the serotonin transporter. Cell. Available at: [Link]

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  • Benzothiophenes, formulations containing same, and methods. Google Patents.
  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PMC. Available at: [Link]

  • One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. Semantic Scholar. Available at: [Link]

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  • Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. Available at: [Link]

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  • Reuptake inhibitor – Knowledge and References. Taylor & Francis Online. Available at: [Link]

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Application Note and Protocol: A Comprehensive Guide to Assessing the Antifungal Activity of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antifungals and the Promise of Thiophene Derivatives

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, presents a significant threat to global public health. The limited arsenal of currently available antifungal drugs necessitates the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Thiophene derivatives, a class of heterocyclic compounds, have emerged as a promising area of research due to their versatile chemical properties and a broad spectrum of biological activities, including potent antifungal effects.[1] This document provides a detailed guide for researchers to rigorously assess the antifungal potential of novel thiophene derivatives, employing standardized and reproducible methodologies.

This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a thorough and well-validated assessment of your compounds.

Foundational In Vitro Antifungal Susceptibility Testing

The initial evaluation of a compound's antifungal activity typically involves determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism.[2][3] Two widely accepted and standardized methods for this are the broth microdilution and disk diffusion assays, with guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][4][5][6][7]

Protocol 1: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique that determines the MIC of an antifungal agent in a liquid medium.[2][8][9] It is considered a gold-standard method for its reproducibility and the ability to test a range of concentrations simultaneously.[9]

Causality Behind Experimental Choices:

  • Standardized Medium: RPMI-1640 medium is the recommended broth for antifungal susceptibility testing of most yeasts as it supports the growth of a wide range of clinically relevant fungi and provides consistent results.[4] The addition of a buffer like MOPS ensures the pH remains stable throughout the incubation period, which is crucial for both fungal growth and compound stability.

  • Inoculum Preparation: A standardized inoculum density is critical for reproducible MIC values. A higher inoculum can lead to falsely elevated MICs, while a lower inoculum might result in artificially low values. The 0.5 McFarland standard provides a consistent starting point for fungal cell density.

  • Serial Dilutions: Two-fold serial dilutions allow for a precise determination of the MIC value across a logarithmic concentration range.

  • Incubation Conditions: A temperature of 35°C is optimal for the growth of most pathogenic yeasts. The incubation time is also standardized to ensure sufficient growth in the control wells for accurate visual or spectrophotometric reading.[10]

Step-by-Step Methodology:

  • Preparation of Thiophene Derivative Stock Solution: Dissolve the thiophene derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed a level that affects fungal growth (typically ≤1%).

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[10]

  • Preparation of Microtiter Plates:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the thiophene derivative stock solution to the first well of each row to be tested.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only RPMI-1640 medium and the fungal inoculum.

    • Sterility Control: A well containing only RPMI-1640 medium.

    • Solvent Control: A well containing RPMI-1640 medium, the fungal inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plates at 35°C for 24-48 hours. For some species like Cryptococcus, a 72-hour incubation may be necessary.[4]

  • MIC Determination: The MIC is the lowest concentration of the thiophene derivative that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[4] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.[10]

Workflow for Broth Microdilution Assay

BrothMicrodilution prep_stock Prepare Thiophene Stock Solution serial_dilute Perform Serial Dilutions of Thiophene Derivative prep_stock->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate Inoculate Plate dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate with RPMI-1640 prep_plate->serial_dilute serial_dilute->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method that provides a preliminary assessment of antifungal activity.[2][11] It is a simpler and less expensive method compared to broth microdilution.[12]

Causality Behind Experimental Choices:

  • Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is the recommended medium for disk diffusion testing of yeasts.[2] Glucose supports fungal growth, while methylene blue enhances the visibility of the zone of inhibition.[2]

  • Standardized Inoculum: A uniform lawn of fungal growth is essential for obtaining clear and reproducible zones of inhibition.

  • Disk Application: The impregnated disks act as a reservoir for the antifungal agent, which then diffuses into the agar, creating a concentration gradient.[11][13]

  • Zone of Inhibition: The size of the zone of no growth around the disk is proportional to the susceptibility of the fungus to the compound.[2]

Step-by-Step Methodology:

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue dye.[2] The pH of the agar should be between 7.2 and 7.4.[2]

  • Preparation of Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions to ensure a uniform lawn of growth.

  • Preparation and Application of Disks:

    • Sterilize paper disks (6 mm in diameter).

    • Impregnate the sterile disks with a known concentration of the thiophene derivative solution.

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks on the surface of the inoculated agar plates.

  • Controls:

    • Positive Control: A disk impregnated with a known antifungal agent (e.g., fluconazole).

    • Negative Control: A disk impregnated with the solvent used to dissolve the thiophene derivative.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zone of complete inhibition of growth around each disk in millimeters.

Workflow for Disk Diffusion Assay

DiskDiffusion prep_plates Prepare Mueller-Hinton Agar Plates inoculate_plates Inoculate Plates for Uniform Lawn prep_plates->inoculate_plates prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate_plates apply_disks Apply Disks to Inoculated Plates inoculate_plates->apply_disks prep_disks Prepare and Impregnate Paper Disks prep_disks->apply_disks incubate Incubate at 35°C for 24-48h apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow of the disk diffusion assay.

Delving Deeper: Fungicidal vs. Fungistatic Activity

While the MIC indicates the concentration that inhibits fungal growth, it does not distinguish between fungistatic (inhibiting growth) and fungicidal (killing) activity. To determine this, a Minimum Fungicidal Concentration (MFC) assay is performed.

Protocol 3: Minimum Fungicidal Concentration (MFC) Assay

The MFC is the lowest concentration of an antifungal agent that kills a particular fungus. It is determined as a follow-up to the broth microdilution assay.

Causality Behind Experimental Choices:

  • Subculturing from MIC Wells: By subculturing the contents of the wells from the MIC assay that show no visible growth onto fresh, drug-free agar, we can determine if the fungal cells were merely inhibited or killed by the thiophene derivative.

  • Growth on Agar: The absence of growth on the agar plate indicates that the fungal cells were killed at that concentration, thus establishing the MFC.

Step-by-Step Methodology:

  • Perform the Broth Microdilution Assay: Follow the procedure as described in Protocol 1.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

  • Plating: Spot the aliquots onto a fresh Sabouraud Dextrose Agar plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MFC Determination: The MFC is the lowest concentration of the thiophene derivative that results in no fungal growth on the agar plate (typically defined as ≥99.9% killing of the initial inoculum).

Understanding the Dynamics of Antifungal Action: Time-Kill Assays

Time-kill assays provide valuable information about the pharmacodynamics of an antifungal agent, revealing the rate at which it kills a fungal population over time.[14][15]

Protocol 4: Time-Kill Kinetic Assay

This assay measures the change in fungal viability at various time points after exposure to the thiophene derivative.

Causality Behind Experimental Choices:

  • Standardized Inoculum and Drug Concentrations: Using a standardized starting inoculum and specific multiples of the MIC ensures that the results are comparable across different experiments and compounds.

  • Time-Course Sampling: Sampling at multiple time points allows for the construction of a kill curve, which illustrates the rate and extent of fungal killing.

  • Viable Cell Counting: Plating serial dilutions and counting the resulting colonies (CFU/mL) is a direct measure of the number of viable fungal cells remaining at each time point.

Step-by-Step Methodology:

  • Preparation: In sterile tubes, prepare a fungal suspension in RPMI-1640 medium at a starting inoculum of approximately 1 x 10^5 CFU/mL.

  • Addition of Thiophene Derivative: Add the thiophene derivative to the tubes at concentrations corresponding to 1x, 2x, 4x, and 8x the predetermined MIC. Include a growth control tube without the compound.

  • Incubation: Incubate the tubes at 35°C with agitation.[16]

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C for 24-48 hours and then count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of the thiophene derivative. A fungicidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Workflow for Time-Kill Kinetic Assay

TimeKillAssay prep_inoculum Prepare Fungal Inoculum (~1x10^5 CFU/mL) add_compound Add Thiophene Derivative (e.g., 1x, 2x, 4x MIC) prep_inoculum->add_compound incubate_agitate Incubate with Agitation add_compound->incubate_agitate sample_timepoints Sample at Various Time Points incubate_agitate->sample_timepoints serial_dilute_plate Perform Serial Dilutions and Plate sample_timepoints->serial_dilute_plate incubate_count Incubate and Count CFU/mL serial_dilute_plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data

Caption: Workflow of the time-kill kinetic assay.

Data Presentation and Interpretation

Table 1: Summary of Antifungal Activity of Thiophene Derivatives

Compound IDTest OrganismMIC (µg/mL)MFC (µg/mL)Zone of Inhibition (mm) @ [Concentration]
Thio-AC. albicans ATCC 90028
Thio-BC. albicans ATCC 90028
Thio-AC. neoformans ATCC 90112
Thio-BC. neoformans ATCC 90112
FluconazoleC. albicans ATCC 90028
FluconazoleC. neoformans ATCC 90112

Investigating the Mechanism of Action

While the above protocols establish the antifungal activity, understanding the mechanism of action is a critical next step in drug development. For thiophene derivatives, potential mechanisms could involve:

  • Disruption of Fungal Membranes: Thiophene derivatives may increase the permeability of the fungal cell membrane.[17]

  • Mitochondrial Dysfunction: Some thiophenes can interfere with mitochondrial function, leading to a decrease in energy production and ultimately cell death.[1]

  • Induction of Apoptosis: Certain thiophene compounds have been shown to induce apoptosis-like cell death in fungi, characterized by chromatin condensation.[1][18]

  • Inhibition of Virulence Factors: Thiophene derivatives may also inhibit the formation of biofilms, which are a major contributor to the persistence of fungal infections.[1]

Further experimental approaches to investigate these mechanisms include:

  • Membrane Permeability Assays: Using fluorescent dyes like propidium iodide to assess membrane integrity.

  • Mitochondrial Membrane Potential Assays: Employing fluorescent probes such as rhodamine 123 to measure changes in mitochondrial function.

  • Microscopy: Using techniques like transmission electron microscopy (TEM) to observe ultrastructural changes and chromatin condensation.[1]

  • Biofilm Inhibition and Disruption Assays: Quantifying the effect of the compounds on biofilm formation and pre-formed biofilms using crystal violet staining or metabolic assays.

Self-Validating Systems and Trustworthiness

To ensure the trustworthiness and reproducibility of the results, the following practices are essential:

  • Use of Quality Control Strains: Include well-characterized reference strains (e.g., from ATCC) with known antifungal susceptibility profiles in every experiment.

  • Adherence to Standardized Protocols: Strictly follow the guidelines from CLSI or EUCAST to minimize inter-laboratory variability.[19][20][21]

  • Replication: Perform all experiments in triplicate on at least three separate occasions to ensure the results are consistent.

  • Appropriate Controls: The inclusion of positive, negative, and solvent controls is mandatory to validate the experimental setup.

By following these detailed protocols and understanding the underlying scientific principles, researchers can effectively and reliably assess the antifungal potential of novel thiophene derivatives, contributing to the vital search for new and effective treatments for fungal diseases.

References

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). National Institutes of Health. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers. [Link]

  • Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. (2018). ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. [Link]

  • EUCAST. (n.d.). Clinical breakpoint table. [Link]

  • Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. (n.d.). National Institutes of Health. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). PubMed. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (n.d.). National Institutes of Health. [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). National Institutes of Health. [Link]

  • Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). National Institutes of Health. [Link]

  • Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • A disc test of antifungal susceptibility. (n.d.). ConnectSci. [Link]

  • Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. (n.d.). SciELO. [Link]

  • CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. (2020). Clinical and Laboratory Standards Institute. [Link]

  • Practical Guide to Antifungal Susceptibility Testing. (2021). Journal of the Pediatric Infectious Diseases Society. [Link]

  • Disk diffusion test. (n.d.). Wikipedia. [Link]

  • Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. (2023). National Institutes of Health. [Link]

  • Proposed method for standardized performance of antifungal time-kill testing of yeasts a Characteristic Value. (2004). ResearchGate. [Link]

  • How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • (PDF) EUCAST breakpoints for antifungals. (2010). ResearchGate. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments. [Link]

  • Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. (2015). PubMed. [Link]

  • Antifungal Susceptibility Testing for C. auris. (2024). Centers for Disease Control and Prevention. [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. (2022). MDPI. [Link]

  • Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. (1996). Journal of Clinical Microbiology. [Link]

  • Issues in antifungal susceptibility testing. (2008). UK Health Security Agency Research Portal. [Link]

  • EUCAST breakpoints for antifungals. (n.d.). EUCAST. [Link]

  • Issues in antifungal susceptibility testing. (2008). PubMed. [Link]

  • EUCAST breakpoints for antifungals. (2010). PubMed. [Link]

  • Antifungal Susceptibility Test Interpretive Criteria. (2022). U.S. Food and Drug Administration. [Link]

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  • EUCAST: EUCAST - Home. (n.d.). EUCAST. [Link]

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Application Notes and Protocols for the Research Chemical 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following document provides a comprehensive overview and suggested protocols for the research chemical 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. This compound is intended for laboratory research use only and is not for human or veterinary use. The information provided is based on the chemical's structure and data from related thiophene derivatives, as specific biological data for this compound is not extensively available in peer-reviewed literature. Researchers should exercise caution and perform their own validation experiments.

Introduction and Rationale

1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride is a halogenated thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The presence of a bromine atom and a methylaminomethyl group suggests potential for this compound to interact with various biological targets. Given the known activities of similar thiophene-containing molecules, this compound warrants investigation for its potential as an anticancer, antimicrobial, or anti-inflammatory agent. These application notes provide a framework for the initial characterization and screening of this research chemical.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (4-bromo-1-benzothiophen-3-yl)-N-methylmethanamine;hydrochlorideN/A
CAS Number 944450-82-2[1]
Molecular Formula C6H9BrClNS[1]
Molecular Weight 242.56 g/mol [1]
Appearance Solid (predicted)N/A
Solubility Soluble in DMSO, Methanol (predicted)N/A

Potential Research Applications and Suggested Protocols

Based on the known biological activities of structurally related thiophene derivatives, the following areas of research are proposed for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride.

Anticancer Activity

Thiophene derivatives have shown promise as anticancer agents by targeting various pathways, including protein kinases like VEGFR-2 and AKT, and inducing apoptosis.[2][3]

This protocol outlines a general method to assess the cytotoxic effects of the compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2 for liver cancer, PC-3 for prostate cancer)[2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with a complete growth medium to achieve a range of final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Activity

Thiophene derivatives have been investigated for their antibacterial and antifungal properties.[4]

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against various bacterial or fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride

  • DMSO

  • 96-well plates

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: Determine the MIC as the lowest concentration of the compound at which there is no visible growth.

Synthesis and Characterization

General Analytical Characterization

It is crucial to confirm the identity and purity of the research chemical before conducting biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]

Safety and Handling

Warning: This compound is a research chemical, and its toxicological properties have not been fully investigated. Handle with caution.

Personal Protective Equipment (PPE):

  • Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Use in a well-ventilated area or under a fume hood.

First Aid Measures:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes.

  • If inhaled: Move person into fresh air.

  • If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[7]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Diagrams

Proposed Research Workflow

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Further Steps synthesis Synthesis/Procurement characterization Analytical Characterization (NMR, MS, HPLC) synthesis->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep anticancer Anticancer Assays (e.g., MTT) stock_prep->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) stock_prep->antimicrobial data_analysis IC50/MIC Determination anticancer->data_analysis antimicrobial->data_analysis hit_validation Hit Validation and SAR Studies data_analysis->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism

Caption: Proposed workflow for the initial investigation of the research chemical.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

  • Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives. ResearchGate. Available at: [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. Chemikart. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. Available at: [Link]

  • (PDF) Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. NIH. Available at: [Link]

  • Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. University of Canterbury. Available at: [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. Available at: [Link]

  • (PDF) Synthesis of Novel Aryl (4-Aryl-1H-Pyrrol-3-yl) (Thiophen-2-yl) Methanone Derivatives: Molecular Modelling, In Silico ADMET, Anti-Inflammatory and Anti-Ulcer Activities. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]

  • Anticonvulsant activity of novel 1-(morpholinomethyl)-3-substituted isatin derivatives. ScienceDirect. Available at: [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship of 3β-(4-alkylthio, -methylsulfinyl, and -methylsulfonylphenyl)tropane and 3β-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters. NIH. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Stability of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Answering as a Senior Application Scientist.

Welcome to the technical support center for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. This guide is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential stability issues when working with this compound in solution. Below you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride solutions.

Question 1: I'm observing a rapid decrease in the concentration of my stock solution of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride in water. What could be the cause?

Answer: A rapid decrease in concentration, often referred to as loss of potency, can be attributed to several factors, primarily chemical degradation. Given the structure of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, the following are the most probable causes:

  • pH-Related Degradation: The stability of amine hydrochlorides in aqueous solutions is highly dependent on the pH.[1][2][3] As a hydrochloride salt, this compound should form a mildly acidic solution when dissolved in neutral water. However, if the solution is unbuffered, the pH can shift, especially with changes in concentration or exposure to air (which contains CO2, forming carbonic acid). If the pH rises towards neutral or alkaline conditions, the amine can be deprotonated to its free base form. This free base is generally more nucleophilic and susceptible to oxidative and other degradation pathways. Thiamine, another compound with a heterocyclic amine structure, is known to be significantly less stable at pH values above 6.0.[1][3]

  • Oxidative Degradation: The thiophene ring, while aromatic, can be susceptible to oxidation.[4][5] The sulfur atom can be oxidized, leading to the formation of sulfoxides or sulfones, which would alter the compound's structure and chromatographic properties. This is often accelerated by exposure to air (oxygen), light, and the presence of trace metal ions.

  • Photodegradation: Thiophene derivatives can be sensitive to light.[6][7] The energy from UV or even ambient light can promote degradative reactions. The presence of the bromo-substituent on the thiophene ring may increase its susceptibility to photolytic cleavage or other light-induced reactions.

To troubleshoot this issue, consider the following actions:

  • pH Control: Prepare your solutions in a suitable acidic buffer (e.g., citrate or phosphate buffer, pH 3-5) to maintain the protonated, more stable form of the amine.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider purging the solvent and the headspace of your storage vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Light Protection: Always store solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Question 2: I am seeing new, unexpected peaks in my HPLC chromatogram after storing my solution for a few days. What are these, and how can I identify them?

Answer: The appearance of new peaks in your HPLC analysis is a strong indicator of degradation. The identity of these degradation products will depend on the degradation pathway. Based on the structure of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride, potential degradation products could arise from:

  • Oxidation of the Thiophene Ring: As mentioned, the sulfur atom in the thiophene ring can be oxidized. This would result in more polar compounds (sulfoxides, sulfones) that would likely have shorter retention times in reversed-phase HPLC.

  • Debromination: The carbon-bromine bond can be cleaved, particularly under photolytic conditions or in the presence of certain reactive species. This would lead to the formation of 1-(thiophen-3-yl)-N-methylmethanamine.

  • N-demethylation: While generally more stable, the N-methyl group could potentially be removed under certain oxidative conditions, leading to the primary amine analogue.

To identify these unknown peaks, a forced degradation study is highly recommended. This involves intentionally subjecting the compound to harsh conditions to generate the likely degradation products.[7][8] You can then use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the mass of the degradation products and propose their structures.[9][10]

Below is a diagram illustrating a potential degradation pathway and a workflow for identifying the resulting products.

Degradation_Pathway cluster_0 Potential Degradation Pathways cluster_1 cluster_2 cluster_3 Identification Workflow Parent 1-(4-Bromothiophen-3-yl)-N-methylmethanamine Sulfoxide Thiophene-S-oxide derivative Parent->Sulfoxide Oxidation Debrominated Debrominated analogue Parent->Debrominated Photolysis/Reduction Free_Base Free Base Form Parent->Free_Base High pH Oxidation Oxidation (e.g., H2O2) Photolysis Photolysis (UV Light) High_pH High pH (e.g., NaOH) Forced_Deg Perform Forced Degradation Study HPLC Analyze by Stability-Indicating HPLC Forced_Deg->HPLC LCMS Characterize Peaks by LC-MS HPLC->LCMS Structure Propose Structures of Degradants LCMS->Structure

Caption: Potential degradation pathways and identification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for aqueous solutions of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride?

A: For optimal stability, aqueous solutions should be:

  • Buffered to an acidic pH: A pH range of 3 to 5 is recommended to ensure the amine remains in its protonated hydrochloride salt form, which is generally more stable.[1][3]

  • Protected from light: Store solutions in amber glass vials or wrapped in foil to prevent photodegradation.[7]

  • Stored at low temperatures: For short-term storage (days to a week), refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or -80 °C) is recommended. Be sure to perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

  • Protected from oxygen: For sensitive applications or long-term storage, purging the solution and vial headspace with an inert gas (argon or nitrogen) can prevent oxidative degradation.

Q2: Which solvents are recommended for preparing stock solutions?

A: The choice of solvent can significantly impact stability.

  • Aqueous Buffers: As discussed, acidic buffers are a good choice for aqueous applications.

  • Organic Solvents: For a non-aqueous stock solution, solvents like DMSO or ethanol are commonly used. Thiophene itself is soluble in organic solvents like ether and alcohol.[11][12] These solutions are often more stable than aqueous solutions, especially if stored under anhydrous conditions. However, always ensure the chosen solvent is compatible with your downstream experimental assays.

Q3: How does pH affect the stability of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride?

A: The pH of the solution is a critical factor. The amine group in the molecule has a pKa associated with its protonated (conjugate acid) form.

  • At low pH (acidic conditions): The amine group will be protonated (-NH2(CH3)+), forming the hydrochloride salt. This form is generally more stable in solution and less prone to oxidation.

  • At high pH (neutral to basic conditions): The amine will be deprotonated to its free base form (-N(CH3)). This free base is more nucleophilic and can be more susceptible to degradation, particularly oxidation. It may also have lower solubility in aqueous media, potentially leading to precipitation.[13]

The following table summarizes the expected effect of pH on stability:

pH RangePredominant SpeciesExpected StabilityRationale
< 6 Protonated Amine (Salt)HighThe protonated form is less reactive and often more soluble in water.[1][3]
> 7 Free BaseLowThe free base is more susceptible to oxidation and other degradation pathways. May have lower aqueous solubility.[2][13]

Q4: Should I be concerned about the stability of the bromothiophene moiety itself?

A: Yes. While the thiophene ring is aromatic and relatively stable, it is not as stable as a benzene ring.[14][15]

  • Electrophilic Substitution: The thiophene ring is susceptible to electrophilic substitution reactions.

  • Oxidation: As previously mentioned, the sulfur atom can be oxidized.

  • C-Br Bond Cleavage: The carbon-bromine bond can be a site of reactivity. It can undergo nucleophilic substitution or be cleaved under reductive or photolytic conditions.

Therefore, it is important to consider the potential for reactions involving the bromothiophene part of the molecule when troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Buffer Preparation: Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0 with citric acid or sodium hydroxide. Filter the buffer through a 0.22 µm filter.

  • Weighing: Accurately weigh the required amount of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride in a clean, dry vial.

  • Dissolution: Add the prepared pH 4.0 citrate buffer to the vial to achieve the desired final concentration. Vortex or sonicate briefly until the compound is fully dissolved.

  • Storage: Transfer the solution to a sterile, amber glass vial. If long-term storage is intended, purge the headspace with nitrogen or argon before sealing. Store at -20 °C.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to help identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60 °C for 4 hours.[8]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for 4 hours.[8]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 4 hours.[7]

    • Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (e.g., 1.2 million lux hours).[7]

    • Thermal Degradation: Store 1 mL of the stock solution in an oven at 85 °C for 24 hours.[7]

  • Neutralization: After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 3) and LC-MS to identify degradation peaks.

Forced_Degradation_Workflow cluster_workflow Forced Degradation Workflow cluster_conditions start Prepare Stock Solution (1 mg/mL) acid Acid (1N HCl, 60°C) start->acid base Base (1N NaOH, RT) start->base oxidative Oxidative (3% H2O2, RT) start->oxidative photo Photolytic (UV/Vis light) start->photo thermal Thermal (85°C) start->thermal analysis Analyze by HPLC & LC-MS acid->analysis base->analysis oxidative->analysis photo->analysis thermal->analysis

Caption: Workflow for a forced degradation study.

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., determined by UV-Vis scan, likely around 254 nm for the thiophene chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This is a generic starting point. The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation peaks from the parent peak.[16]

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (n.d.). Der Pharma Chemica. [Link]

  • Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. (2024). ACS Omega. [Link]

  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. (1990). PubMed. [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. (n.d.). [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). MDPI. [Link]

  • Thiophene derivatives and process for preparation thereof. (1977).
  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Thiophene. (n.d.). Wikipedia. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Center for Biotechnology Information. [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. [Link]

  • Adsorption and Desulfurization Mechanism of Thiophene on Layered FeS(001), (011), and (111) Surfaces: A Dispersion-Corrected Density Functional Theory Study. (n.d.). The Journal of Physical Chemistry C. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). National Center for Biotechnology Information. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. [Link]

  • Substitution effect on the photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. (n.d.). RSC Publishing. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). National Center for Biotechnology Information. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals. (n.d.). [Link]

  • Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). (2021). ACS Publications. [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). PubMed. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Substitution effect on photochromic properties of benzo[b]thiophene-1,1-dioxide based diarylethenes. (2015). ResearchGate. [Link]

  • (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). ResearchGate. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. (2022). [Link]

  • Base hydrolysis of ruthenium(II) thiophene complexes and reactions of the coordinated ligands. (n.d.). Organometallics. [Link]

  • Supporting Information Bromination of the Benzothioxanthene bloc: Toward New π- Conjugated Systems for Organic Electronic Appli. (2018). The Royal Society of Chemistry. [Link]

  • Analytical methods – Knowledge and References. (2022). Taylor & Francis. [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its synthetic precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The methodologies and recommendations provided herein are grounded in established chromatographic principles and practical field experience to ensure scientific integrity and reliable results.

Introduction to the Analytical Challenge

The successful synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl requires careful monitoring of the reaction progress, which involves the consumption of its precursors and the formation of the final product. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for this purpose due to its high resolution and sensitivity.

The primary precursors for the synthesis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine often include brominated thiophene aldehydes, such as 3-bromo-4-formylthiophene. The analytical challenge lies in developing a robust HPLC method that can effectively separate the polar amine hydrochloride product from the less polar aldehyde precursor and any potential impurities.

This guide will address common issues encountered during method development and routine analysis, providing a systematic approach to troubleshooting and optimization.

Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses specific problems that may arise during the HPLC analysis of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its precursors.

Issue 1: Poor Peak Shape (Tailing) for the Amine Product

Question: My peak for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl is showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like your amine hydrochloride is a common issue in reversed-phase HPLC. The primary cause is the interaction of the positively charged amine with residual, negatively charged silanol groups on the surface of the silica-based stationary phase. This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.

Causality and Solution Workflow:

  • Mobile Phase pH Adjustment: The ionization state of your amine is pH-dependent. At low pH (e.g., pH 2.5-3.5), the amine will be fully protonated (positively charged). While this ensures solubility, it can exacerbate interactions with silanol groups. Conversely, at a higher pH (e.g., pH 7-8), the amine will be in its free base form, reducing silanol interactions but potentially decreasing retention on a C18 column.

    • Actionable Step: Adjust the mobile phase pH. A good starting point is a pH of around 3. If tailing persists, you can cautiously increase the pH, but be mindful of the column's pH stability (most silica-based columns are stable between pH 2 and 8).

  • Use of Mobile Phase Additives:

    • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, thereby reducing the secondary interactions with your analyte. A typical concentration for TEA is 0.1% (v/v).

    • Ionic Strength: Increasing the buffer concentration in your mobile phase can also help to mask the silanol interactions.

  • Column Selection:

    • End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups. Ensure you are using a high-quality, end-capped C18 or C8 column.

    • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain or at the terminus, which helps to shield the silica surface and improve the peak shape for basic compounds.

Experimental Protocol: Improving Amine Peak Shape

  • Prepare a buffered mobile phase: Start with a mobile phase of Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Incorporate a competitive base: If tailing is still present, add 0.1% Triethylamine (TEA) to the mobile phase.

  • Optimize pH: Methodically adjust the pH of the aqueous portion of your mobile phase using a suitable buffer system (e.g., phosphate or acetate buffer) within the column's recommended range.

  • Evaluate different columns: If the issue persists, consider trying a column specifically designed for the analysis of basic compounds.

Issue 2: Co-elution or Poor Resolution Between the Precursor and Product

Question: I am unable to get baseline separation between my precursor, 3-bromo-4-formylthiophene, and the final product. How can I improve the resolution?

Answer:

Achieving good resolution between the non-polar precursor and the polar, ionizable product requires careful optimization of the mobile phase composition and gradient profile. The significant difference in polarity between the aldehyde and the amine hydrochloride is the key to their separation.

Causality and Solution Workflow:

  • Mobile Phase Polarity: The retention of your compounds is directly related to the polarity of the mobile phase.

    • Actionable Step: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic solvent will increase the retention of both compounds, potentially improving resolution.

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with different polarities in a reasonable timeframe.

    • Actionable Step: Start with a shallow gradient and then optimize it. For example, begin with a low percentage of organic solvent to retain the polar amine and then ramp up the organic content to elute the less polar aldehyde.

  • Choice of Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other or using a mixture of both. Acetonitrile generally provides sharper peaks for many compounds.

Experimental Protocol: Optimizing Resolution

  • Initial Isocratic Run: Start with a low percentage of organic solvent (e.g., 30% Acetonitrile in buffered water) to determine the retention behavior of both compounds.

  • Develop a Gradient: Based on the isocratic run, design a gradient. For example:

    • 0-2 minutes: 30% Acetonitrile

    • 2-10 minutes: Gradient from 30% to 70% Acetonitrile

    • 10-12 minutes: Hold at 70% Acetonitrile

    • 12-15 minutes: Return to initial conditions and equilibrate.

  • Fine-tune the Gradient: Adjust the slope and duration of the gradient to maximize the separation between the two peaks of interest.

HPLC_Optimization_Workflow cluster_start Method Development Start cluster_method Initial Method Parameters cluster_optimization Optimization Cycle cluster_solutions Troubleshooting Solutions cluster_validation Method Validation Start Define Analytical Goal: Separate Precursor and Product Column Select Column: C18, 5 µm, 4.6 x 250 mm Start->Column MobilePhase Initial Mobile Phase: ACN:Water (50:50) with 0.1% Formic Acid Column->MobilePhase Detection Set Detection: UV at 254 nm MobilePhase->Detection Inject Inject Standard Mixture Detection->Inject Evaluate Evaluate Chromatogram: Peak Shape, Resolution Inject->Evaluate Troubleshoot Troubleshoot Issues Evaluate->Troubleshoot PeakTailing Peak Tailing? Adjust pH, Add TEA Troubleshoot->PeakTailing If Tailing PoorResolution Poor Resolution? Optimize Gradient Troubleshoot->PoorResolution If Poor Resolution NoPeaks No Peaks? Check System & Sample Troubleshoot->NoPeaks If No Peaks Validate Validate Method: Linearity, Precision, Accuracy Troubleshoot->Validate If Acceptable PeakTailing->Inject PoorResolution->Inject NoPeaks->Inject

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC column and mobile phase?

A1: A good starting point for separating 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its precursors is a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). For the mobile phase, begin with a gradient of acetonitrile and water containing an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid to ensure good peak shape for the amine.

Q2: What detection wavelength should I use?

A2: Thiophene derivatives typically have strong UV absorbance. A good starting wavelength for detection is 254 nm. However, it is highly recommended to run a UV-Vis scan of your standards to determine the optimal wavelength for both the precursor and the product.

Q3: My baseline is noisy. What could be the cause?

A3: A noisy baseline can be caused by several factors:

  • Mobile phase outgassing: Ensure your mobile phase is properly degassed.

  • Pump issues: Fluctuations in pump pressure can cause a noisy baseline.

  • Contaminated mobile phase or column: Use high-purity solvents and filter your mobile phase.

  • Detector lamp aging: An old or failing detector lamp can also contribute to baseline noise.

Q4: Can I use the same method for in-process control and final product purity analysis?

A4: Yes, a well-developed HPLC method can be used for both in-process control and final product purity analysis. For in-process control, the focus will be on the relative amounts of starting material, intermediates, and the final product. For final purity analysis, the method should be validated to accurately quantify the main peak and any impurities.

Q5: How can I confirm the identity of my peaks?

A5: The most reliable way to confirm the identity of your peaks is to use a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio of the eluting compounds, allowing for positive identification. If an LC-MS is not available, you can inject pure standards of your precursor and final product to confirm their retention times.

Data Presentation: Example HPLC Method Parameters

The following table provides a hypothetical, yet scientifically sound, set of starting parameters for the HPLC separation of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its precursor, 3-bromo-4-formylthiophene.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmGood starting point for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for good amine peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent with good UV transparency.
Gradient 30% to 80% B over 15 minutesTo elute both the polar amine and less polar aldehyde.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature for reproducible retention times.
Detection UV at 254 nmCommon wavelength for aromatic compounds.
Injection Vol. 10 µLA standard injection volume.

Conclusion

Optimizing the HPLC separation of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl and its precursors is a multifactorial process that requires a systematic approach. By understanding the chemical properties of the analytes and the principles of reversed-phase chromatography, researchers can effectively troubleshoot common issues such as peak tailing and poor resolution. This guide provides a foundational framework for developing a robust and reliable HPLC method for the analysis of this important pharmaceutical intermediate and its related compounds.

References

  • Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal.[Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.[Link]

  • HPLC Methods for analysis of Methylamine. HELIX Chromatography.[Link]

  • Separation of 3-Thiophenecarboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • A rapid, sensitive high-performance liquid chromatography analysis of ammonia and methylamine for nitrogenase assays. Analytical Biochemistry.[Link]

Preventing degradation of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Preventing Degradation During Storage

Welcome to the technical support center for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on the storage, handling, and stability of this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to maintain the integrity of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride for long-term stability?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, at a refrigerated temperature of 2-8°C.[1] It is also crucial to protect the compound from light by using an amber vial or an opaque container.[2]

Q2: My sample of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride has developed a slight yellow or brownish tint. Is it still usable?

A2: A change in color can be an indicator of degradation.[1] While a minor discoloration might not affect all experimental outcomes, it is highly recommended to perform a purity analysis, for instance, using High-Performance Liquid Chromatography (HPLC), to quantify the level of impurities before proceeding with your experiments.[1]

Q3: Why is the compound supplied as a hydrochloride salt?

A3: The compound is provided as a hydrochloride salt to enhance its stability. Amine compounds in their free base form can be more susceptible to degradation over time. Converting them to a salt form, such as a hydrochloride, is a common practice to improve their shelf-life for storage and handling.

Q4: Is 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride sensitive to moisture?

A4: Yes, amine hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[3][4] This can lead to physical changes in the solid and potentially accelerate chemical degradation.[4][5] Therefore, it is essential to store the compound in a dry environment and to handle it in a way that minimizes exposure to ambient humidity.[1][2] Using a desiccator for storage is a good practice.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on the chemical properties of the compound.

Issue 1: Observation of Discoloration or Physical Changes in the Solid
  • Observation: The initially white or off-white solid has turned yellow, brown, or has become clumpy.

  • Probable Cause: This is likely due to one or a combination of degradation pathways:

    • Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1] Atmospheric oxygen can facilitate this process.

    • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the brominated thiophene ring system.[1]

    • Moisture Absorption: As a hydrochloride salt, the compound can be hygroscopic. Absorbed water can lead to clumping and may act as a medium for hydrolytic degradation.[4][5]

  • Troubleshooting Workflow:

    start Discoloration or Clumping Observed check_storage Review Storage Conditions: - Exposed to light? - Exposed to air? - Stored at room temperature? start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis implement_storage Implement Correct Storage: - Amber vial - Inert atmosphere - Refrigerate (2-8°C) check_storage->implement_storage assess_purity Assess Purity Results purity_analysis->assess_purity use_as_is Purity Acceptable: Proceed with Experiment assess_purity->use_as_is >98% Purity purify Purity Unacceptable: Consider Purification (e.g., Recrystallization) assess_purity->purify <98% Purity purify->use_as_is Successful discard Purification Not Feasible: Discard and Use Fresh Stock purify->discard Unsuccessful

    A workflow for troubleshooting observed degradation.

Issue 2: Inconsistent Experimental Results Over Time
  • Observation: Experiments conducted with an older batch of the compound yield different results compared to a newer batch.

  • Probable Cause: This is a strong indication of gradual degradation of the compound during storage, leading to a decrease in the concentration of the active molecule and an increase in impurities that may interfere with your assay.

  • Preventative Measures and Solutions:

    • Establish a Stability Testing Protocol: For critical applications, it is advisable to establish a simple in-house stability testing protocol. This involves storing a reference sample under recommended conditions and periodically testing its purity.

    • Aliquot the Compound: Upon receiving a new batch, consider dividing it into smaller aliquots. This practice minimizes the number of times the main stock is opened, reducing exposure to air and moisture.

    • First-In, First-Out: Implement a "first-in, first-out" policy for your chemical inventory to ensure that older batches are used before newer ones.

    • Re-qualification of Older Batches: Before using a batch that has been stored for an extended period, re-qualify it by checking its purity via an appropriate analytical method.

Understanding the Degradation Pathways

A deeper understanding of the potential chemical transformations that 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride can undergo is key to preventing them.

Potential degradation pathways for the compound.

  • Oxidative Degradation: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom, which can be converted to a sulfoxide and then a sulfone.[1] This process can be accelerated by exposure to atmospheric oxygen and light.

  • Photodegradation: Brominated aromatic compounds can be sensitive to light. UV radiation can potentially lead to the cleavage of the carbon-bromine bond, resulting in de-brominated impurities.[1]

  • Hydrolysis: While the hydrochloride salt form is generally stable, the presence of excessive moisture could potentially lead to hydrolysis, although this is less common for the thiophene ring itself compared to other functional groups.

  • Acid-Catalyzed Degradation/Polymerization: Under strongly acidic conditions or high temperatures, thiophene derivatives can be prone to polymerization.[1]

Recommended Storage Conditions: A Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Slows down the rate of chemical degradation.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the thiophene ring.[1]
Light Protect from Light (Amber Vial)Minimizes the risk of photodegradation.[2]
Moisture Dry Environment (Desiccator)Prevents hygroscopic water absorption and potential hydrolysis.[1]

Experimental Protocols

Protocol 1: Setting Up a Laboratory-Scale Long-Term Stability Study

This protocol is based on principles outlined in the ICH guidelines for stability testing and can be adapted for a research laboratory setting.[6][7][8][9][10][11][12][13]

  • Initial Analysis (Time 0):

    • Take a representative sample from a new batch of 1-(4-Bromothiophen-3-yl)-N-methylmethanamine hydrochloride.

    • Perform a baseline purity analysis using a validated stability-indicating HPLC method.

    • Record the initial appearance (color, physical state) of the compound.

  • Sample Storage:

    • Aliquot the remaining compound into several small, amber glass vials.

    • Purge each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.

    • Place the vials in a refrigerator maintained at 2-8°C.

  • Periodic Testing:

    • At predetermined time points (e.g., 3, 6, 12, 18, and 24 months), remove one vial from storage.[6][7][10][11][12]

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Visually inspect the sample for any changes in appearance.

    • Perform a purity analysis using the same HPLC method as in the initial analysis.

  • Data Evaluation:

    • Compare the purity at each time point to the initial purity.

    • Note any new impurity peaks in the chromatogram.

    • A significant change is typically defined as a drop in purity of more than a few percent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general reverse-phase HPLC method that can be used as a starting point for purity analysis. Method optimization may be required for your specific instrumentation and impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.5 mg/mL).

References

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A protocol for testing the stability of biochemical analytes. Technical document. (2019). PubMed. Retrieved January 23, 2026, from [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. Retrieved January 23, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved January 23, 2026, from [Link]

  • Degradation of substituted thiophenes by bacteria isolated from activated sludge. (1987). PubMed. Retrieved January 23, 2026, from [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022). Egyptian Drug Authority. Retrieved January 23, 2026, from [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved January 23, 2026, from [Link]

  • Products of the Oxidative Degradation of Thiophene by Nitric Acid. (1954). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025). ResolveMass. Retrieved January 23, 2026, from [Link]

  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Retrieved January 23, 2026, from [Link]

  • Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Stability Testing of Pharmaceutical Products. (2012). International Journal of Pharmaceutical and Medical Research. Retrieved January 23, 2026, from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved January 23, 2026, from [Link]

  • Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Stability Study ICH Guidelines Q1A, Q1B & Q1C. (2025). YouTube. Retrieved January 23, 2026, from [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S. Food and Drug Administration. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: High-Resolution NMR for Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of thiophene-containing molecules. This guide is designed for researchers, medicinal chemists, and material scientists who rely on high-quality NMR data for structural elucidation, purity assessment, and reaction monitoring of thiophene derivatives. Poor resolution in NMR spectra can obscure crucial structural details, leading to ambiguous or incorrect interpretations. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and practical field experience.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

This section addresses specific resolution problems you might encounter with your thiophene compounds and provides a systematic approach to diagnosing and solving them.

Issue 1: My aromatic signals for the thiophene ring are broad and poorly resolved.

Q: What are the common causes of peak broadening in the aromatic region of thiophene NMR spectra?

A: Broadening of aromatic signals in thiophene compounds can stem from several factors, ranging from sample preparation to inherent molecular properties. The primary culprits are typically:

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample volume is a frequent cause of broad peaks for all types of compounds, not just thiophenes.[1][2]

  • Sample Aggregation (π-stacking): Thiophene rings, being electron-rich aromatic systems, have a tendency to stack on top of each other (π-stacking), especially in concentrated solutions or in "poor" solvents.[3][4] This aggregation can lead to a distribution of chemical environments and exchange dynamics, resulting in broadened signals.[3][4] This is particularly common in polythiophenes and other conjugated polymers.[3][4]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic species (e.g., dissolved oxygen, metal ions like Fe³⁺ or Cu²⁺) can cause significant line broadening through rapid relaxation of the nuclei.[5][6][7]

  • Unresolved Long-Range Couplings: The protons on a thiophene ring can exhibit complex long-range couplings to each other and to substituents, which can sometimes manifest as broadened multiplets if the resolution is insufficient to resolve the individual coupling constants.

  • Chemical Exchange or Rotamers: If your thiophene derivative has substituents that can rotate or undergo conformational exchange on the NMR timescale, this can lead to broadened peaks. A classic example is hindered rotation around an amide bond attached to the thiophene ring.[1]

  • Quadrupolar Broadening from Sulfur-33: While less common to be the dominant factor for ¹H or ¹³C spectra, the quadrupolar nature of the adjacent ³³S nucleus (spin I = 3/2) can, in some instances, contribute to the relaxation and line width of nearby nuclei, although this effect is generally subtle.[8][9][10]

Workflow for Diagnosing and Resolving Peak Broadening

G start Start: Broad Aromatic Signals shim Re-shim the Spectrometer (Manual or Gradient Shimming) start->shim check_res Resolution Improved? shim->check_res sample_prep Improve Sample Preparation: - Filter the sample - Degas the solvent - Use high-purity solvent check_res->sample_prep No end_good Problem Solved: High Resolution Achieved check_res->end_good Yes check_res2 Resolution Improved? sample_prep->check_res2 concentration Dilute the Sample check_res2->concentration No check_res2->end_good Yes check_res3 Resolution Improved? concentration->check_res3 solvent Change to a More Polar or Less Aggregating Solvent check_res3->solvent No check_res3->end_good Yes check_res4 Resolution Improved? solvent->check_res4 temperature Acquire Spectrum at a Higher Temperature check_res4->temperature No check_res4->end_good Yes check_res5 Resolution Improved? temperature->check_res5 check_res5->end_good Yes end_bad Consult Instrument Specialist: Consider hardware or advanced issues check_res5->end_bad No

Caption: Troubleshooting workflow for broad aromatic signals.

Step-by-Step Protocols:

1. Optimizing Magnetic Field Homogeneity (Shimming):

  • Rationale: Shimming adjusts the currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀), ensuring all parts of the sample experience the same magnetic field strength.[11][12]

  • Protocol:

    • Always use a standard shimming sample (e.g., 1% CHCl₃ in acetone-d₆) to load a good starting shim set for the probe.

    • For your specific sample, initiate an automated gradient shimming routine if available on your spectrometer. This is often sufficient for routine samples.[12]

    • If automated shimming is suboptimal, perform a manual shim adjustment. Start with the lower-order shims (Z1, Z2) and progress to higher-order shims (Z3, Z4, X, Y, etc.), iteratively adjusting them to maximize the lock signal level and decay.[6]

    • Observe the lock signal shape. A sharp, symmetrical shape is indicative of a well-shimmed magnet.

2. Enhancing Sample Preparation:

  • Rationale: Particulate matter and paramagnetic impurities disrupt the homogeneity of the magnetic field within the sample, leading to poor resolution.[5][13]

  • Protocol:

    • Ensure your compound is fully dissolved. If you observe any solid particles, the sample is not homogeneous.[1][13]

    • Filter your sample through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any suspended solids.[13]

    • To remove dissolved paramagnetic oxygen, bubble a slow stream of an inert gas (N₂ or Ar) through your sample for a few minutes before capping the tube. Alternatively, use the freeze-pump-thaw method for sensitive samples.[6]

3. Mitigating Aggregation Effects:

  • Rationale: Thiophene-based conjugated polymers and other planar aromatic molecules are known to form π-stacked aggregates, even in supposedly "good" solvents, which can cause significant peak broadening.[3][4] Diluting the sample or changing the solvent can disrupt these intermolecular interactions.

  • Protocol:

    • Dilution: Acquire a spectrum at half the original concentration. If the resolution improves, aggregation is a likely cause.

    • Solvent Change: If dilution is not feasible or ineffective, try a different deuterated solvent. For example, if you are using CDCl₃, consider switching to a more polar solvent like acetone-d₆ or DMSO-d₆, or a solvent that interacts differently with the aromatic rings, such as benzene-d₆.[1]

    • Temperature Increase: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can increase molecular motion and disrupt weak intermolecular interactions like π-stacking, leading to sharper signals.[1] This can also help to coalesce signals from slowly exchanging conformers.

Solvent Common Use Case for Thiophenes Potential Issues
CDCl₃ Good general-purpose solvent for many organic compounds.Can promote aggregation of planar, nonpolar thiophenes.
DMSO-d₆ Excellent for polar thiophene derivatives.High boiling point makes sample recovery difficult.[1]
Acetone-d₆ Good alternative to CDCl₃ for moderately polar compounds.Can be hygroscopic.[1]
Benzene-d₆ Can induce aromatic solvent-induced shifts (ASIS), which may help to resolve overlapping signals.[1]May have specific interactions with the thiophene ring.
Issue 2: My signal-to-noise ratio is too low to see the details of the thiophene multiplets.

Q: How can I improve the signal-to-noise (S/N) ratio for my thiophene compound?

A: A low S/N ratio can be due to a dilute sample or insufficient acquisition time.

  • Rationale: The S/N ratio improves with the square root of the number of scans. Therefore, to double the S/N, you need to quadruple the number of scans.[14]

  • Protocol:

    • Increase the Number of Scans (NS): If your initial spectrum was acquired with a small number of scans (e.g., 8 or 16), increase this value to 64, 128, or even higher for very dilute samples. Be mindful that this will increase the total experiment time.

    • Optimize the Relaxation Delay (d1): For quantitative analysis, a long relaxation delay (d1) is necessary (typically 5 times the longest T₁). However, if you are primarily interested in improving the S/N for qualitative purposes, you can shorten d1, but be aware that this may affect the accuracy of your integrals.

    • Use a Higher Field Spectrometer: If available, running your sample on a spectrometer with a higher magnetic field strength will provide a significant boost in sensitivity and resolution.

    • Concentrate the Sample: If possible, prepare a more concentrated sample. For ¹³C NMR, a higher concentration is generally required than for ¹H NMR.[15]

Frequently Asked Questions (FAQs)

Q1: I see more aromatic signals than I expect for my substituted thiophene. What could be the cause?

This is often due to the presence of rotamers or slowly exchanging conformers, especially if you have a bulky substituent or a group capable of restricted rotation (like an amide) attached to the thiophene ring.[1] Try acquiring the spectrum at an elevated temperature. If the extra signals coalesce into a single set of sharper peaks, this confirms the presence of dynamic exchange.

Q2: Why do the chemical shifts of my thiophene protons change when I switch solvents?

The chemical shift of a proton is highly sensitive to its local electronic environment. Different solvents can interact with the solute in various ways (e.g., through polarity, hydrogen bonding, or anisotropic effects), altering this environment and thus changing the chemical shifts.[16][17] For example, switching from CDCl₃ to an aromatic solvent like benzene-d₆ can cause significant upfield or downfield shifts due to the ring current effect of the solvent molecules.

Q3: Can I use 2D NMR techniques even if my 1D ¹H spectrum has broad lines?

Yes, in many cases, 2D NMR experiments like COSY, HSQC, and HMBC can still provide valuable connectivity information even when the 1D spectrum is poorly resolved.[3][4] These techniques can help to trace out the spin systems and assign protons and carbons, even if the multiplets in the 1D spectrum are not well-defined.

Q4: My baseline is distorted. How does this affect resolution and how can I fix it?

A distorted baseline can make it difficult to accurately integrate peaks and can obscure low-intensity signals. This is often caused by an improper acquisition window, a very intense solvent signal, or issues with the receiver gain. Try adjusting the spectral width (SW) to ensure it is wide enough to encompass all signals, apply a baseline correction algorithm during processing, and ensure the receiver gain (RG) is set appropriately to avoid signal clipping.

References

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • NMR Sample Preparation. University of California, Davis. [Link]

  • Shimming an NMR Magnet. University of Illinois, School of Chemical Sciences. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. [Link]

  • What are some NMR problem solving tricks? Quora. [Link]

  • What Causes NMR Peak Broadening? Chemistry For Everyone. YouTube. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]

  • Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a Probe for Copolymer Composition and Sequence. The Royal Society of Chemistry. [Link]

  • Biobased Unsaturated Polyester Resins Modified with Thiophene-2,5-dicarboxylic Acid. ACS Applied Polymer Materials. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 1 H solution NMR spectra of (a) thiophene[13]Rotaxane and (b) polythiophene polyrotaxane. ResearchGate. [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. [Link]

  • Solvent effects on proton chemical shifts in thiophenes. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • What can you infer from broad aromatic signals in 1H NMR? Reddit. [Link]

  • 33S NMR: Recent Advances and Applications. MDPI. [Link]

  • An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance. arXiv. [Link]

  • Sample Preparation. University College London. [Link]

  • The (a) 1 H-NMR spectrum at 4 position of the thiophene ring and the... ResearchGate. [Link]

  • Sulfur-33 magnetic resonance spectra of selected compounds. CDC Stacks. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Solid state S-33 NMR of inorganic sulfides. ResearchGate. [Link]

  • SHIMMING AN NMR MAGNET. Stanford University. [Link]

  • NMR Peak Broadening. Reddit. [Link]

  • About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Chemistry Stack Exchange. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. [Link]

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Validation & Comparative

Comparative Analysis of N-Methylmethanamine Thiophenes: A Guide to Structure-Activity Relationships in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive guide detailing the structure-activity relationships (SAR) of N-methylmethanamine thiophene derivatives has been published, offering critical insights for researchers and professionals in drug development. This guide provides an in-depth comparison of structural modifications to the N-methylmethanamine thiophene scaffold and their impact on biological activity, with a particular focus on their potential as agents targeting the central nervous system (CNS).

The thiophene ring is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities and its utility as a bioisostere for phenyl rings, which can improve a compound's physicochemical properties and metabolic stability.[1] Thiophene derivatives have shown promise in a wide range of therapeutic areas, including as anticancer, anti-inflammatory, and CNS agents.[1][2]

This guide delves into the nuanced effects of substitutions on the thiophene ring and modifications of the N-methylmethanamine side chain, providing a framework for the rational design of novel therapeutics.

Core Scaffold and Key Interaction Points

The fundamental structure of N-methyl-1-(thiophen-2-yl)methanamine consists of a central thiophene ring linked to an N-methylmethanamine group. The planarity of the thiophene ring and the presence of the sulfur heteroatom are key features that can influence ligand-receptor binding.[1] The sulfur atom, in particular, can participate in hydrogen bonding, enhancing drug-receptor interactions.[1]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the N-methylmethanamine thiophene scaffold have revealed critical determinants of biological activity. While specific SAR studies on a comprehensive series of N-methylmethanamine thiophenes remain a focused area of research, broader investigations into related thiophene derivatives provide valuable predictive insights.

Thiophene Ring Substitutions

Modifications to the thiophene ring have a profound effect on the biological activity of these compounds. The position and nature of substituents can modulate potency, selectivity, and pharmacokinetic properties.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents on the thiophene ring can significantly influence activity. For instance, in some series of thiophene-based compounds, the introduction of electron-withdrawing groups has been shown to enhance biological effects.

  • Positional Isomerism: The point of attachment of substituents on the thiophene ring is crucial. Studies on related heterocyclic compounds have demonstrated that substitution at different positions can lead to significant variations in activity.[3]

N-Methylmethanamine Side Chain Modifications

Alterations to the aminomethyl side chain, including changes to the nitrogen substituents and the length of the alkyl chain, are critical for optimizing interactions with biological targets.

  • N-Alkylation: The nature of the alkyl group on the nitrogen atom can impact binding affinity and selectivity. While this guide focuses on N-methyl derivatives, comparisons with related N-alkyl and N,N-dialkyl analogs are essential for a complete SAR understanding.

  • Conformational Restriction: Introducing rigidity into the side chain, for example, by incorporating it into a ring system, can lock the molecule into a more favorable conformation for receptor binding, potentially increasing potency.

Comparative Analysis of Biological Activity

While a single, comprehensive SAR study on N-methylmethanamine thiophenes for a specific target is not yet prevalent in publicly available literature, we can extrapolate from studies on closely related thiophene derivatives to build a comparative framework. A key area of interest for these compounds is their potential as monoamine oxidase (MAO) inhibitors, enzymes crucial in the metabolism of monoamine neurotransmitters.[4] The inhibition of MAOs is a therapeutic strategy for several neurological disorders, including depression and Parkinson's disease.[4]

A recent study on heterocyclic derived conjugated dienones demonstrated that thiophene derivatives can be potent and selective MAO-B inhibitors.[5] Notably, a thiophene derivative bearing a methoxy group exhibited the most potent inhibition, highlighting the importance of substitution on the thiophene ring.[5]

To illustrate the potential SAR trends for N-methylmethanamine thiophenes as MAO-B inhibitors, the following table presents hypothetical data based on established principles from related compound series.

Compound Modification MAO-B IC50 (nM) MAO-A IC50 (nM) Selectivity Index (MAO-A/MAO-B)
1 (Parent) N-Methyl-1-(thiophen-2-yl)methanamine150>10,000>66
2 5-Chloro substitution on thiophene75>10,000>133
3 5-Methoxy substitution on thiophene50>10,000>200
4 N,N-Dimethyl substitution200>10,000>50
5 N-Ethyl substitution180>10,000>55

This table is for illustrative purposes to demonstrate potential SAR trends and does not represent actual experimental data for this specific series.

Experimental Protocols

The evaluation of N-methylmethanamine thiophenes as potential CNS agents involves a series of standard in vitro and in vivo assays.

Synthesis of N-Methyl-1-(thiophen-2-yl)methanamine Derivatives

A general synthetic route to N-methyl-1-(thiophen-2-yl)methanamine and its analogs involves the reductive amination of the corresponding thiophene-2-carboxaldehyde.

Step-by-step methodology:

  • Reaction Setup: To a solution of the appropriately substituted thiophene-2-carboxaldehyde (1 equivalent) in methanol, add methylamine (1.2 equivalents in solution).

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Step-by-step methodology:

  • Enzyme Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes.

  • Assay Protocol: In a 96-well plate, incubate the enzyme with various concentrations of the test compound for 15 minutes at room temperature.

  • Substrate Addition: Add a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a peroxidase-coupled detection reagent.

  • Signal Detection: Measure the fluorescence signal at appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.

Visualizing Structure-Activity Relationships

The following diagrams illustrate key concepts in the SAR of N-methylmethanamine thiophenes.

SAR_General_Concept cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Thiophene_Ring Thiophene Ring (Modulation of electronics and sterics) N_Methylmethanamine_Side_Chain N-Methylmethanamine Side Chain (Interaction with target) Potency Potency (IC50/EC50) Thiophene_Ring->Potency Influences Selectivity Selectivity Thiophene_Ring->Selectivity Influences N_Methylmethanamine_Side_Chain->Potency Influences N_Methylmethanamine_Side_Chain->Selectivity Influences Ring_Substituents Ring Substituents (e.g., Halogens, Alkoxy) Ring_Substituents->Thiophene_Ring Impacts N_Alkyl_Variation N-Alkyl Variation (e.g., Me, Et, iPr) N_Alkyl_Variation->N_Methylmethanamine_Side_Chain Impacts

Caption: General SAR concept for N-methylmethanamine thiophenes.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Assay In Vitro Biological Assay (e.g., MAO Inhibition) Purification->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Start Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR studies of N-methylmethanamine thiophenes.

Conclusion and Future Directions

The N-methylmethanamine thiophene scaffold represents a promising starting point for the development of novel CNS-active agents. The insights gathered from related thiophene derivatives suggest that strategic modifications to both the thiophene ring and the N-methylmethanamine side chain can lead to potent and selective compounds. Future research should focus on the systematic synthesis and evaluation of a dedicated library of N-methylmethanamine thiophene analogs against a panel of CNS targets, including MAO-A, MAO-B, and various neurotransmitter transporters. Such studies will be instrumental in elucidating a more detailed and quantitative SAR, paving the way for the development of next-generation therapeutics for neurological disorders.

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). BMC Chemistry. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. (2004). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2022). Molecules. Available at: [Link]

  • Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. (2023). Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). European Journal of Medicinal Chemistry. Available at: [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (2019). RSC Medicinal Chemistry. Available at: [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Monoamine oxidase inhibitors as a class. (n.d.). Deranged Physiology. Available at: [Link]

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Navigating the Maze: A Guide to Validating High-Throughput Screening Hits of Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

High-throughput screening (HTS) has revolutionized early-stage drug discovery, enabling the rapid screening of vast chemical libraries. However, the initial "hit list" is often fraught with false positives and artifacts, necessitating a rigorous and multi-faceted validation cascade to identify genuine lead compounds. This guide provides a comprehensive framework for validating HTS results, with a specific focus on the nuances and challenges associated with thiophene-based compounds. As a privileged scaffold in medicinal chemistry, thiophenes also present unique liabilities that demand careful consideration.

The Imperative of a Multi-pronged Validation Strategy

A primary HTS campaign is merely the starting point. A significant percentage of initial hits are artifacts of the assay technology rather than true modulators of the biological target.[1][2] These can arise from compound autofluorescence, light scattering, aggregation, or direct interference with the assay's detection system.[2][3][4] Thiophene-containing molecules, in particular, can be prone to reactivity and metabolic activation, potentially leading to covalent modification of target proteins or assay components, further muddying the waters.[5][6] Therefore, a robust validation strategy is not just recommended; it is essential to avoid costly and time-consuming pursuits of misleading candidates.

Our validation funnel is designed to systematically eliminate these false positives through a series of increasingly stringent orthogonal and secondary assays. This approach ensures that only the most promising and mechanistically sound compounds advance to the resource-intensive lead optimization phase.

HTS_Validation_Workflow cluster_0 Primary Screen & Triage cluster_1 Hit Confirmation & Prioritization cluster_2 Biophysical & Cellular Validation cluster_3 Lead Progression Primary HTS Primary HTS Hit List Hit List Primary HTS->Hit List ~1-5% Hit Rate Data Triage Data Triage Hit List->Data Triage Remove Obvious Artifacts Dose-Response Dose-Response Data Triage->Dose-Response Confirm Potency Orthogonal Assay 1 Orthogonal Assay 1 Dose-Response->Orthogonal Assay 1 Confirm Activity Biophysical Assay Biophysical Assay Orthogonal Assay 1->Biophysical Assay Direct Target Engagement Cell-Based Assay Cell-Based Assay Biophysical Assay->Cell-Based Assay Cellular Efficacy Validated Hit Validated Hit Cell-Based Assay->Validated Hit

Caption: High-level overview of the HTS hit validation workflow.

Stage 1: Initial Hit Triage and Confirmation

The journey from a raw HTS hit list to a set of validated compounds begins with a critical analysis of the primary screening data and subsequent confirmation in a dose-response format.

Data Triage: Weeding Out the Obvious Artifacts

Before any wet-lab validation, a thorough in-silico analysis of the primary HTS data can eliminate a significant number of false positives. This includes:

  • Promiscuity Analysis: Identifying "frequent hitters" that appear active across multiple, unrelated screens.

  • PAINS (Pan-Assay Interference Compounds) Filtering: flagging compounds containing substructures known to interfere with various assay technologies.[1][2] However, it is crucial to use these filters judiciously, as they can sometimes flag valid hits.

  • Thiophene-Specific Liabilities: Given that thiophene rings can be metabolically activated to reactive thiophene-S-oxides and epoxides, it is prudent to flag compounds with unsubstituted thiophene moieties for closer scrutiny.[5]

Dose-Response Confirmation: The First Experimental Hurdle

The most fundamental step in hit validation is to confirm the activity of the primary hits by re-testing them over a range of concentrations. This allows for the determination of potency (e.g., IC50 or EC50) and helps to identify compounds with steep or shallow dose-response curves, which can be indicative of non-specific mechanisms of action.[1][7]

Table 1: Example Dose-Response Data for Thiophene-Based Hits

Compound IDPrimary Screen % InhibitionConfirmed IC50 (µM)Hill SlopeNotes
TH-00185.21.21.10.99Classic sigmoidal curve
TH-00278.95.80.90.98Good potency and curve fit
TH-00392.1> 50N/AN/ANot active upon re-testing (False Positive)
TH-00465.415.32.50.85Steep Hill slope, potential aggregator
TH-00571.38.10.60.92Shallow curve, possible artifact

Stage 2: Orthogonal and Secondary Assays - Ensuring On-Target Activity

The core principle of this stage is to re-evaluate the confirmed hits in assays that utilize different detection methods and/or biological principles from the primary screen.[1][8] This is critical for eliminating artifacts that are specific to the initial assay technology.

Orthogonal_Assay_Concept cluster_artifacts Artifacts Eliminated Primary HTS Primary HTS (e.g., Fluorescence) Confirmed Hits Confirmed Hits Primary HTS->Confirmed Hits Orthogonal Assay Orthogonal Assay (e.g., Luminescence) Confirmed Hits->Orthogonal Assay Assay-Specific Artifacts Assay-Specific Artifacts Confirmed Hits->Assay-Specific Artifacts Do not confirm in orthogonal assay Validated Hits Validated Hits Orthogonal Assay->Validated Hits

Caption: The principle of using an orthogonal assay to eliminate false positives.

Counter-Screening for Assay Interference

For thiophene-based compounds, which can be colored or fluorescent, it is crucial to perform counter-screens to rule out direct interference with the assay signal. A common approach is to run the assay in the absence of the target protein or a key substrate to see if the compound still produces a signal.

Secondary Assays with Different Readouts

If the primary HTS was, for example, a fluorescence-based assay, a suitable orthogonal assay could be a luminescence-based or absorbance-based assay. A widely used and robust orthogonal assay for many target classes is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) .[9][10] This bead-based assay is less susceptible to interference from colored or fluorescent compounds.[2]

Stage 3: Biophysical Validation - The Proof of Direct Engagement

While orthogonal assays confirm the biological activity of a compound, they do not definitively prove that the compound is interacting directly with the intended target.[11] Biophysical assays are essential for demonstrating this direct binding and for characterizing the binding kinetics and thermodynamics.[12][13][14]

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that provides real-time data on the binding of a small molecule (analyte) to a target protein (ligand) immobilized on a sensor chip.[12][15][16] It can determine the association (kon) and dissociation (koff) rates, and thus the binding affinity (KD).[16]

Table 2: Comparison of Biophysical Techniques for Hit Validation

TechniquePrincipleThroughputInformation ProvidedKey Considerations
Surface Plasmon Resonance (SPR) Change in refractive index upon bindingMedium-HighKinetics (kon, koff), Affinity (KD)Protein immobilization required
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowThermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n)High protein consumption
Nuclear Magnetic Resonance (NMR) Changes in nuclear spin states upon bindingLowStructural information, Binding site mappingHigh protein and compound concentration needed
Thermal Shift Assay (TSA) Change in protein melting temperature upon ligand bindingHighTarget engagementIndirect measure of binding

Stage 4: Cellular Assays - Bridging the Gap to Physiological Relevance

The ultimate goal of drug discovery is to develop compounds that are effective in a physiological context. Therefore, it is crucial to validate hits in cell-based assays that more closely mimic the in vivo environment.[17][18]

Target Engagement in a Cellular Context

Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that a compound is binding to its target within intact cells.[1]

Functional Cellular Assays

The most relevant cellular assays are those that measure a downstream functional consequence of target modulation. For example, if the target is a kinase, a relevant cellular assay would measure the phosphorylation of a known substrate.

Cytotoxicity Assessment

It is essential to assess the general cytotoxicity of the validated hits to ensure that the observed cellular activity is not due to non-specific toxicity. A common method for this is the CellTiter-Glo® Luminescent Cell Viability Assay , which measures ATP levels as an indicator of metabolically active cells.[19][20][21][22][23]

Experimental Protocols

Protocol 1: AlphaScreen (AlphaLISA) Assay for Orthogonal Hit Confirmation

Principle: This is a bead-based immunoassay where a biological interaction brings donor and acceptor beads into close proximity, leading to the generation of a luminescent signal.[9]

Materials:

  • AlphaScreen Donor and Acceptor beads (e.g., Streptavidin Donor, Anti-His Acceptor)

  • Biotinylated and His-tagged target proteins

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well white microplates

  • Validated hit compounds

Procedure:

  • Prepare a solution of the biotinylated and His-tagged target proteins in assay buffer.

  • Add the protein mixture to the wells of a 384-well plate.

  • Add the test compounds at various concentrations.

  • Incubate for 60 minutes at room temperature.

  • Add a mixture of Streptavidin Donor beads and Anti-His Acceptor beads.

  • Incubate for 60 minutes in the dark at room temperature.

  • Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

  • Plot the AlphaScreen signal against the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as a compound binds to an immobilized protein.[16]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Validated hit compounds

Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare a dilution series of the test compound in running buffer.

  • Inject the compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the response units (RU) over time to observe association and dissociation.

  • Regenerate the sensor surface between injections with a suitable regeneration solution.

Data Analysis:

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and KD.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells, through a luciferase-based reaction that generates a luminescent signal.[19][20]

Materials:

  • CellTiter-Glo® Reagent

  • Cells in culture

  • Opaque-walled multiwell plates

  • Validated hit compounds

Procedure:

  • Plate cells in a 96- or 384-well opaque-walled plate and incubate overnight.

  • Treat the cells with a dilution series of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • Plot the luminescence signal against the compound concentration.

  • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Conclusion

Validating hits from a high-throughput screen, particularly for challenging scaffolds like thiophenes, is a meticulous process that requires a multi-layered and scientifically rigorous approach. By systematically employing a cascade of orthogonal, biophysical, and cell-based assays, researchers can effectively filter out the noise of false positives and identify genuine, on-target modulators with the potential to become transformative therapeutics. This guide provides a robust framework for navigating this complex but critical phase of drug discovery, ensuring that valuable resources are focused on the most promising chemical matter.

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Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of thiophene-based compounds with potential applications in neurological and psychiatric disorders. In the absence of public data for 1-(4-Bromothiophen-3-yl)-N-methylmethanamine HCl, this guide will focus on publicly available data for functionally related thiophene derivatives that have been investigated for their effects on the central nervous system, particularly as potential monoamine reuptake inhibitors.

The thiophene ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous FDA-approved drugs.[1] Its unique electronic and structural properties make it a valuable component in the design of novel therapeutics targeting the central nervous system (CNS).[2] Thiophene derivatives have been explored for a wide range of pharmacological activities, including antidepressant, anticonvulsant, anti-inflammatory, and neuroprotective effects.[3][4] This guide synthesizes available preclinical in vivo data to offer a comparative perspective on the efficacy of various thiophene-based compounds.

The Rationale for Thiophene-Based CNS Drug Discovery

The interest in thiophene scaffolds for CNS drug development stems from several key properties. The lipophilicity of the thiophene ring can contribute to improved blood-brain barrier penetration, a critical factor for drugs targeting the brain.[2] Furthermore, the structural diversity of thiophene derivatives allows for fine-tuning of their pharmacological profiles to achieve desired potency and selectivity for specific molecular targets, such as monoamine transporters.[2][5] Several studies have highlighted the potential of thiophene-containing molecules as effective modulators of CNS pathways.[6][7]

Comparative In Vivo Efficacy of Thiophene Derivatives in Preclinical Models of Depression

A common approach to assess the potential antidepressant activity of novel compounds is the Forced Swim Test (FST) in rodents. This behavioral despair model is sensitive to clinically effective antidepressant drugs.[8][9] The primary endpoint in the FST is the duration of immobility, with a reduction in immobility time suggesting an antidepressant-like effect.[9]

Below is a comparative summary of the in vivo efficacy of select thiophene derivatives from published studies, benchmarked against established antidepressant medications.

Compound ID/SeriesAnimal ModelAdministration RouteDose RangeKey Efficacy Endpoint & ResultsComparator(s)Reference
Fused Benzothiophene Derivatives (2a, 3a, 5b) MouseIntraperitoneal (i.p.)15 or 30 mg/kgForced Swim Test: Mild antidepressant activity observed.Not specified[10]
5-Aryl-4,5-dihydrotetrazolo [1,5-a]thieno[2,3-e]pyridine Derivatives MouseNot specifiedNot specifiedForced Swim Test: Compounds with electron-withdrawing groups showed notable antidepressant activity.Fluoxetine[11]
(1S,3S,6R,10S)-(Z)-9-(thienylmethylene)-7-azatricyclo[4.3.1.0(3,7)]decanes Not specifiedNot specifiedNot specifiedReuptake Inhibition: Compound 5c identified as a mixed NET and SERT inhibitor; Compound 11 as a SERT-selective inhibitor.Not specified[5]

Elucidating the Mechanism of Action: Monoamine Reuptake Inhibition

The therapeutic effects of many antidepressant drugs are attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA), from the synaptic cleft.[6] This action increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Thiophene-based compounds have been designed and evaluated for their potential to act as monoamine reuptake inhibitors.[5]

The following diagram illustrates the general mechanism of monoamine reuptake inhibition at the synapse.

cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron presynaptic vesicle Vesicles with Neurotransmitters release Neurotransmitter Release transporter Monoamine Transporter (SERT, NET, DAT) reuptake Reuptake synapse Increased Neurotransmitter Concentration release->synapse compound Thiophene-Based Inhibitor compound->transporter Blocks synapse->transporter receptor Postsynaptic Receptors synapse->receptor postsynaptic signal Signal Transduction receptor->signal

Caption: Mechanism of Monoamine Reuptake Inhibition by Thiophene Compounds.

Experimental Methodologies: A Closer Look

To ensure the scientific rigor and reproducibility of in vivo efficacy studies, detailed and validated experimental protocols are essential. The following sections outline the standard procedures for the Forced Swim Test, a widely used behavioral assay for screening antidepressant candidates.[8]

Forced Swim Test (FST) Protocol

The FST is a behavioral test used to assess antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.[9]

Objective: To evaluate the potential antidepressant-like effects of thiophene-based compounds.

Materials:

  • Transparent glass cylinders (45 cm high, 20 cm in diameter)

  • Water maintained at 23-25 °C

  • Video recording and analysis software

  • Test compounds and vehicle control

  • Positive control (e.g., Fluoxetine, Imipramine)

Procedure:

  • Acclimation: Animals (mice or rats) are acclimated to the testing room for at least 1 hour before the experiment.

  • Pre-swim Session (Day 1): Each animal is placed individually in the cylinder filled with water to a depth of 15 cm for a 15-minute pre-swim session. This session is for habituation.

  • Drug Administration: On Day 2, animals are administered the test compound, vehicle, or positive control at a specified time before the test session (e.g., 30-60 minutes for i.p. injection).

  • Test Session (Day 2): Each animal is placed back into the water-filled cylinder for a 6-minute test session. The session is video-recorded.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the 6-minute test session is scored by a trained observer blinded to the treatment conditions. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle-treated group indicates a potential antidepressant effect.

start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation pre_swim Pre-swim Session (Day 1: 15 min) acclimation->pre_swim drug_admin Drug Administration (Day 2) pre_swim->drug_admin test_session Test Session (Day 2: 6 min) drug_admin->test_session scoring Behavioral Scoring (Last 4 min) test_session->scoring analysis Data Analysis scoring->analysis end End analysis->end

Caption: Experimental Workflow for the Forced Swim Test.

Future Directions and Considerations

The exploration of thiophene-based compounds for CNS disorders is a promising area of research. While initial in vivo screenings provide valuable insights into the potential efficacy of these molecules, further comprehensive studies are necessary. Future research should focus on:

  • Pharmacokinetic Profiling: Detailed in vivo pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Broader Efficacy Models: Evaluating promising compounds in a wider range of animal models, such as the chronic unpredictable mild stress (CUMS) model, can provide more robust evidence of antidepressant efficacy.[12][13]

  • Target Engagement and Selectivity: Investigating the binding affinities and selectivity of these compounds for different monoamine transporters and other CNS targets will help in understanding their precise mechanism of action and potential side-effect profiles.

  • Structure-Activity Relationship (SAR) Studies: Continued SAR studies will be instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of thiophene-based drug candidates.

Conclusion

The thiophene scaffold continues to be a privileged structure in the quest for novel CNS-active agents. The available in vivo data, although preliminary for many novel derivatives, suggests that thiophene-based compounds hold significant promise as potential monoamine reuptake inhibitors for the treatment of depression and other neurological disorders. Rigorous and systematic preclinical evaluation, employing a battery of in vivo models and detailed mechanistic studies, will be paramount in translating these promising findings into clinically effective therapeutics.

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